(S)-2-Trifluoromethyl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJOOCZWXGXDU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297844 | |
| Record name | (2S)-2-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-35-6 | |
| Record name | (2S)-2-(Trifluoromethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Trifluoromethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Trifluoromethyl-piperazine CAS number 1187931-35-6
An In-depth Technical Guide to (S)-2-Trifluoromethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
(S)-2-Trifluoromethyl-piperazine (CAS Number: 1187931-35-6) is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. This guide provides an in-depth technical analysis of its properties, synthesis, and applications, designed to empower researchers in leveraging this scaffold for novel drug discovery programs. The molecule uniquely combines two privileged structural motifs: the piperazine ring, a cornerstone of numerous CNS-active drugs, and the trifluoromethyl (CF3) group, a bioisostere widely used to enhance metabolic stability, lipophilicity, and binding affinity.
The critical feature of this compound is its defined (S)-stereochemistry. In drug development, isolating a single enantiomer is paramount for achieving target selectivity, improving the therapeutic index, and reducing the potential for off-target effects or toxicity associated with an undesired enantiomer. While the broader class of achiral trifluoromethylphenylpiperazines (TFMPPs) is known for its activity as serotonergic agents and has been explored in the context of recreational drugs, (S)-2-trifluoromethyl-piperazine represents a distinct, stereochemically pure starting material for the rational design of new chemical entities. This guide will delineate its synthesis, potential therapeutic applications, analytical characterization, and safe handling protocols.
Physicochemical & Structural Properties
A precise understanding of the molecule's fundamental properties is the foundation for its effective use in synthesis and screening.
| Property | Value | Source |
| Compound Name | (S)-2-Trifluoromethyl-piperazine | - |
| CAS Number | 1187931-35-6 (Free Base) | Internal |
| CAS Number | 1427203-58-4 (Dihydrochloride Salt) | [1] |
| Molecular Formula | C₅H₉F₃N₂ | |
| Molecular Weight | 154.13 g/mol (Free Base) | |
| Appearance | Powder | |
| Melting Point | 90-95 °C | |
| Chirality | (S)-enantiomer | - |
| SMILES | FC(F)(F)[C@H]1CNCCN1 | - |
| InChI Key | YNEJOOCZWXGXDU-UHFFFAOYSA-N |
Note: The dihydrochloride salt (CAS 1427203-58-4) has a molecular weight of 227.06 g/mol .[1]
Synthesis & Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial task that requires careful strategic planning to establish and maintain the desired stereocenter.
Rationale for Asymmetric Synthesis
The biological activity of chiral molecules is dictated by their three-dimensional structure, which governs their interaction with chiral biological targets like receptors and enzymes. Synthesizing a single enantiomer such as (S)-2-Trifluoromethyl-piperazine is essential because the opposite (R)-enantiomer could be inactive, possess a different pharmacological profile, or be metabolized differently, potentially leading to undesirable side effects. Asymmetric synthesis ensures that the final product is stereochemically pure, a critical requirement for clinical development.[2]
General Synthetic Strategy: The Chiral Pool Approach
A robust and scalable method for synthesizing chiral 2-substituted piperazines involves starting from readily available, enantiopure α-amino acids.[3] This "chiral pool" approach embeds the desired stereochemistry at the outset. The key transformation involves forming the piperazine ring from a chiral diamine intermediate.
Caption: General synthetic workflow for chiral 2-substituted piperazines.
Illustrative Synthetic Protocol
The following protocol is a representative, multi-step synthesis adapted from established methodologies for chiral piperazines.[3][4]
Step 1: Reduction of N-protected (S)-Alanine Methyl Ester
-
Rationale: The commercially available amino acid ester is reduced to the corresponding chiral amino alcohol. The N-protecting group (e.g., Boc) prevents side reactions.
-
Dissolve N-Boc-(S)-alanine methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water.
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield N-Boc-(S)-alaninol.
Step 2: Conversion to a Chiral Aziridine
-
Rationale: The amino alcohol is converted to a chiral aziridine, a versatile intermediate for introducing the second nitrogen atom.
-
Activate the hydroxyl group of N-Boc-(S)-alaninol, for example, by converting it to a mesylate using methanesulfonyl chloride and a base like triethylamine.
-
Treat the resulting mesylate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization to the corresponding N-Boc-2-methylaziridine.
Step 3: Ring-Opening and Introduction of the Trifluoromethyl Group
-
Rationale: This is a key step where the trifluoromethyl moiety is introduced. This can be challenging and often involves specialized reagents.
-
React the chiral aziridine with a nucleophile such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of a fluoride source (e.g., TBAF) to open the ring and form a protected diamine with a trifluoromethyl group.
Step 4: Cyclization and Deprotection
-
Rationale: The final steps involve forming the six-membered piperazine ring and removing the protecting groups.
-
Selectively deprotect one of the amino groups of the intermediate from Step 3.
-
Induce intramolecular cyclization to form the protected piperazine ring.
-
Remove the remaining protecting group (e.g., using strong acid for a Boc group) to yield the final product, (S)-2-Trifluoromethyl-piperazine.
-
The product can be isolated as the free base or converted to a salt (e.g., dihydrochloride) for improved stability and handling.
Applications in Medicinal Chemistry
The (S)-2-Trifluoromethyl-piperazine scaffold is a high-value starting point for constructing libraries of compounds aimed at various biological targets, particularly within the central nervous system.
The Privileged Piperazine Scaffold
The piperazine ring is a common feature in many CNS-active drugs.[5] Its two nitrogen atoms provide versatile handles for chemical modification, allowing chemists to tune properties like solubility, basicity, and receptor binding. Many derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects.[5]
Role of the Trifluoromethyl Group
The CF₃ group is a powerful tool in drug design. Its introduction can:
-
Increase Metabolic Stability: The carbon-fluorine bond is very strong, blocking metabolic oxidation at that position.
-
Enhance Lipophilicity: This can improve a molecule's ability to cross the blood-brain barrier.
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the basicity of the nearby piperazine nitrogens, affecting ionization state and receptor interactions.
-
Improve Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets.
Potential Pharmacological Targets
Given the known pharmacology of related trifluoromethylphenylpiperazines (TFMPPs), which are potent serotonin (5-HT) receptor agonists, it is logical to hypothesize that derivatives of (S)-2-Trifluoromethyl-piperazine could also modulate serotonergic pathways.[6] These pathways are implicated in mood, anxiety, and cognition, making them attractive targets for treating psychiatric disorders.
Caption: A potential drug discovery workflow using the scaffold.
Analytical Methodologies
Accurate and robust analytical methods are crucial for confirming the identity, purity, and concentration of the target compound during synthesis and in biological matrices.
Qualitative & Quantitative Analysis
A combination of techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides accurate mass and fragmentation data for identity confirmation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity (e.g., enantiomeric excess, ee%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing piperazine derivatives.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of small molecules in complex biological samples due to its high sensitivity and selectivity.[8]
Protocol: LC-MS/MS Quantification in a Research Matrix
This protocol outlines a general method for detecting and quantifying a derivative of (S)-2-Trifluoromethyl-piperazine in a research setting.
1. Sample Preparation (Protein Precipitation)
-
Rationale: To remove proteins from a biological matrix (e.g., rat plasma) that would interfere with the analysis.
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for injection.
2. LC Conditions
-
Rationale: To chromatographically separate the analyte from other matrix components before it enters the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Hydro-RP, 150 x 2.0 mm, 4 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: Start at 10% B, ramp to 100% B over 8 minutes, hold for 1 minute, then re-equilibrate at 10% B.[8]
-
Column Temperature: 30 °C.[8]
3. MS/MS Conditions
-
Rationale: To specifically detect and quantify the analyte using its unique mass-to-charge ratio and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Parent Ion (Q1): The protonated molecular weight [M+H]⁺ of the specific derivative being analyzed.
-
Product Ion (Q3): A stable, high-intensity fragment ion generated by collision-induced dissociation of the parent ion. The specific fragment will depend on the derivative's structure.
-
-
Optimization: Ion source parameters (e.g., gas flows, temperature) and collision energy must be optimized for the specific analyte to maximize sensitivity.
Safety, Handling, and Storage
Proper handling of (S)-2-Trifluoromethyl-piperazine is essential to ensure laboratory safety. The following information is based on data for structurally related piperazine compounds.
Hazard Identification
| Hazard Class | Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Danger |
| Aquatic Hazard | May be harmful to aquatic life. | Warning |
This information is aggregated from safety data for related compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend refrigerated storage (2-8 °C) for long-term stability.[1]
Conclusion and Future Perspectives
(S)-2-Trifluoromethyl-piperazine is a valuable and versatile chiral building block with considerable potential for the development of new therapeutics, particularly for CNS disorders. Its unique combination of a stereochemically defined piperazine core and a trifluoromethyl group provides a strong foundation for creating drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the incorporation of this scaffold into a wider range of molecular architectures to probe novel biological targets. As our understanding of the structure-activity relationships of chiral piperazines grows, the strategic application of this compound will undoubtedly contribute to the next generation of innovative medicines.
References
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Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). ResearchGate. [Link]
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Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]
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1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP. Drug Enforcement Administration. [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2025). ResearchGate. [Link]
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Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. (2008). Journal of Analytical Toxicology. [Link]
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s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). National Institutes of Health. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]
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New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003). Journal of Mass Spectrometry. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
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1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem. [Link]
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1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug. [Link]
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Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). National Institutes of Health. [Link]
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Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016). Organic Letters. [Link]
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Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2015). Organic & Biomolecular Chemistry. [Link]
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CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]
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Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2018). MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling and Management of (S)-2-Trifluoromethyl-piperazine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-Trifluoromethyl-piperazine, a chiral building block increasingly utilized in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following sections detail the inherent hazards of this compound, outline robust handling and emergency procedures, and provide the scientific rationale behind these recommendations.
Understanding the Compound: Physicochemical Properties and Significance
(S)-2-Trifluoromethyl-piperazine is a valued synthon in medicinal chemistry, primarily due to the unique properties conferred by its constituent moieties. The piperazine ring is a common scaffold in numerous approved drugs, offering desirable pharmacokinetic properties, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1][2] The chirality at the second position of the piperazine ring allows for stereospecific interactions with biological targets, a critical aspect in the design of selective therapeutics.[3]
Table 1: Physicochemical Properties of (S)-2-Trifluoromethyl-piperazine and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₅H₉F₃N₂ | N/A |
| Molecular Weight | 154.13 g/mol | N/A |
| Appearance | Off-white to yellow solid or liquid | [4] |
| Boiling Point | Not well-documented; predicted to be similar to related piperazines | N/A |
| Solubility | Soluble in water and common organic solvents | [5] |
| pKa | Not explicitly documented; expected to be basic due to the piperazine moiety | N/A |
Hazard Identification and Risk Assessment: A Mechanistic Perspective
The primary hazard associated with (S)-2-Trifluoromethyl-piperazine is its corrosivity . Safety data for the racemic mixture, (+/-)-2-(Trifluoromethyl)piperazine, classifies it as causing severe skin burns and eye damage.[6] This corrosive nature is inherent to its chemical structure as a piperazine derivative.
The Chemical Basis of Corrosivity
As a secondary amine, the piperazine moiety is basic. Upon contact with skin or mucous membranes, it acts as a proton acceptor, leading to a localized increase in pH.[7] This alkaline environment saponifies fats and denatures proteins in the tissue through a process called liquefaction necrosis .[1][8] Unlike the coagulative necrosis caused by many acids, which can form a protective eschar, liquefaction necrosis results in a soupy, melting appearance of the tissue, allowing for deeper and more extensive damage.[8]
Potential Systemic Toxicity and Metabolic Considerations
While specific toxicological data for (S)-2-Trifluoromethyl-piperazine is limited, it is prudent to consider the potential for systemic effects based on its structural components.[6]
-
Sympathomimetic Effects: Some trifluoromethylphenylpiperazine (TFMPP) derivatives have been shown to exhibit sympathomimetic and dissociative effects, indicating potential interactions with the central nervous system.
-
Metabolism of the Trifluoromethyl Group: The metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites like fluoroacetic acid.[5][9][10] While the C-F bond is generally strong, metabolic pathways, such as CYP-mediated hydroxylation, can lead to defluorination.[11] Ingestion or significant systemic absorption could, therefore, pose a risk of fluoride toxicity, which can manifest as gastrointestinal distress and, in severe cases, skeletal fluorosis.[5][9]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the corrosive nature and potential for systemic toxicity, a stringent, multi-layered approach to exposure control is mandatory.
Primary Engineering Controls
All work with (S)-2-Trifluoromethyl-piperazine, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood . This is the primary barrier to prevent inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. Given the severe corrosivity, a face shield worn over safety goggles is strongly recommended to protect the entire face from splashes.[6]
-
Gloves: The choice of glove material is paramount. Due to the amine nature of the compound, gloves with high resistance to bases are required.
-
Recommended: Butyl rubber or nitrile gloves. Butyl gloves generally offer excellent resistance to a wide range of corrosive chemicals, including strong bases.[4][12] Nitrile gloves can also be suitable, but it is crucial to consult the manufacturer's chemical resistance data for specific breakthrough times.[13][14]
-
Not Recommended: Natural rubber (latex) gloves may offer poor resistance to this class of chemicals.
-
Best Practice: Double-gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.
-
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a cartridge appropriate for organic vapors and amines should be used by trained emergency response personnel.
Caption: A standard workflow for the safe handling of (S)-2-Trifluoromethyl-piperazine.
Emergency Procedures: Rapid and Informed Response
A clear and well-rehearsed emergency plan is essential when working with corrosive materials.
First Aid Measures
Immediate and thorough action is critical to mitigate injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces. An eyewash station should be readily accessible. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with a large amount of water for at least 15-20 minutes. A safety shower is the most effective means for this. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion of a corrosive substance can cause severe damage to the gastrointestinal tract, and inducing vomiting can cause re-exposure and further damage.[6]
Accidental Release and Spill Cleanup Protocol
For small spills within a chemical fume hood, trained laboratory personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact the institution's emergency response team.
Step-by-Step Spill Cleanup Procedure (Small, Contained Spill):
-
Ensure Personal Safety: If not already wearing it, don the appropriate PPE, including a face shield and butyl or double-nitrile gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Neutralize the Spill:
-
For liquid spills, slowly and carefully add a weak acid, such as a 5% solution of citric acid or acetic acid, to the absorbent material. The basic nature of the piperazine will be neutralized in an acid-base reaction. Avoid using strong acids, as the reaction may be highly exothermic and cause splashing.
-
Test the pH of the mixture with pH paper to ensure it is within a neutral range (pH 6-8).
-
-
Collect the Residue: Once neutralized, carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth or sponge soaked in a mild detergent solution, followed by a water rinse. All cleaning materials should be placed in the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to institutional and local regulations.
Caption: A decision-making and workflow diagram for responding to a spill.
Handling, Storage, and Disposal: Ensuring Long-Term Safety
Proper long-term management of (S)-2-Trifluoromethyl-piperazine is crucial to prevent accidents and degradation of the material.
Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and avoid sources of ignition if the compound is dissolved in a flammable solvent.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Store away from incompatible substances such as strong oxidizing agents and strong acids.[15] Reaction with strong oxidizing agents can be violent and lead to fire or explosion.
-
Protect from light and moisture.
Disposal
-
All waste containing (S)-2-Trifluoromethyl-piperazine, including empty containers and contaminated materials from spill cleanups, must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.
-
Waste should be collected in appropriately labeled, sealed containers for disposal by a licensed hazardous waste management company.
-
Neutralization of bulk waste should only be performed by trained personnel with appropriate safety measures in place.[15]
Conclusion: A Commitment to a Culture of Safety
(S)-2-Trifluoromethyl-piperazine is a valuable tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, a multi-layered approach to safety incorporating engineering controls and appropriate PPE, and a well-practiced emergency response plan are not merely procedural formalities but are the cornerstones of responsible scientific practice. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely harness the potential of this important chiral building block in the pursuit of new therapeutic discoveries.
References
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Hu, J., & Shang, M. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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Kyzer, J. L., Catto, K. E., & Shanafelt, C. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Szpera, R., et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]
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Johnson, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Tenner, A. G. (2023). Chemical Burns. StatPearls. [Link]
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Arias, H. R., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences. [Link]
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Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology. [Link]
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TBA. (2017). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Unavailable. [Link]
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Technical Monograph: Spectroscopic Characterization of (S)-2-Trifluoromethyl-piperazine
Executive Summary & Compound Identity
(S)-2-Trifluoromethyl-piperazine is a high-value pharmacophore used in drug discovery to modulate lipophilicity (
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and validation protocols for the (S)-enantiomer.
Chemical Identifiers[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | (2S)-2-(Trifluoromethyl)piperazine |
| CAS (Free Base) | 1156499-78-3 |
| CAS (2HCl Salt) | 1427203-58-4 |
| Formula | |
| Molecular Weight | 154.13 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (C2 position) |
| Appearance | Hygroscopic off-white solid (HCl salt) or oil (Free Base) |
Analytical Workflow & Logic
The characterization of this molecule requires a multi-modal approach to confirm both chemical structure and enantiomeric purity. The trifluoromethyl group introduces specific splitting patterns in NMR that serve as the primary validation fingerprint.
Figure 1: Analytical triage workflow ensuring structural integrity before chiral validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9]
Solvent Selection:
F NMR (Fluorine)
The
-
Chemical Shift:
to ppm. -
Multiplicity: Doublet (d) or Multiplet.
-
Coupling: Couples with the proton at C2 (
Hz). -
Interpretation: A single signal confirms chemical purity. The presence of a second minor peak (often ~0.05 ppm difference) in a chiral environment (e.g., Mosher's acid derivative) would indicate racemization.
H NMR (Proton)
The electron-withdrawing nature of the
| Position | Type | Approx. Shift ( | Multiplicity | Assignment Logic |
| NH | Amine | 2.0 - 9.0 | Broad s | Highly dependent on salt form/solvent. |
| C2-H | Methine | 3.3 - 3.8 | Multiplet | Deshielded by |
| C3-H | Methylene | 2.8 - 3.2 | Multiplet | Diastereotopic protons due to C2 chirality. |
| C5/C6-H | Methylene | 2.6 - 2.9 | Multiplet | Ring protons distal to |
*Note: Shifts are referenced to TMS (0.00 ppm) in
C NMR (Carbon)
Carbon NMR provides definitive proof of the
-
Carbon: Quartet (
) at ppm with a large coupling constant ( Hz). -
C2 Carbon: Quartet (
) at ppm ( Hz). -
C3 Carbon: Quartet (
) or broad singlet due to proximity ( Hz). -
C5/C6 Carbons: Singlets at
ppm.
Mass Spectrometry (MS)[1][10][11]
Method: Electrospray Ionization (ESI) in Positive Mode is the standard for this basic amine.
Primary Ionization
-
Molecular Ion
: 155.1 -
Isotopic Pattern: Typical carbon isotope distribution; no chlorine/bromine signature (unless analyzing the HCl salt, where
is invisible in positive mode).
Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the molecule exhibits characteristic losses:
-
Loss of
: A neutral loss of 69 Da may occur, though the ring often fragments first. -
Ring Opening: Retro-Diels-Alder type fragmentation is common in piperazines.
-
Diagnostic Fragment: Peaks at
~108 (Loss of fragments) or ~85.
Infrared Spectroscopy (FT-IR)[12]
Sampling: ATR (Attenuated Total Reflectance) on solid HCl salt or thin film for free base.
| Wavenumber ( | Vibration Mode | Intensity | Notes |
| 3300 - 3450 | N-H Stretch | Medium/Broad | Characteristic secondary amine. |
| 2800 - 2950 | C-H Stretch | Medium | Alkyl C-H bonds of the ring. |
| 1100 - 1350 | C-F Stretch | Very Strong | The dominant feature. Broad band due to multiple C-F bonds. |
| 1580 - 1650 | N-H Bend | Medium | Scissoring vibration. |
Synthesis & Enantiomeric Purity Protocol
To ensure the "S" configuration is maintained, synthesis typically proceeds via the reduction of (S)-2-(trifluoromethyl)pyrazine derivatives or cyclization of chiral trifluoro-alanine derivatives.
Enantiomeric Excess (ee) Determination
Standard NMR cannot distinguish enantiomers. Chiral HPLC is mandatory for validation.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine to suppress tailing).
-
Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).
-
Target: ee > 98% for pharmaceutical applications.
Synthesis Logic Diagram
Figure 2: General synthetic pathways emphasizing the preservation of the chiral center.
References
-
Preparation of 2-(trifluoromethyl)piperazine: Source: US Patent 4940710 (1990). Describes the reduction of 2-(trifluoromethyl)dibenzylpiperazine. Link:
-
General Spectroscopic Data for Trifluoromethyl-piperazines: Source: PubChem Compound Summary for 2-(Trifluoromethyl)piperazine. Link:
-
Fluorine NMR Chemical Shift Standards: Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] Context: Establishes -70 to -80 ppm range for aliphatic
. - Chiral Separation Methodologies: Source: Scriban, C. et al. (2008). Chromatographic separation of piperazine derivatives. Context: Protocol for amine mobile phase modifiers.
Sources
(S)-2-Trifluoromethyl-piperazine: A Technical Guide to the Determination of Key Physical Properties for Drug Development
Introduction: The Strategic Importance of (S)-2-Trifluoromethyl-piperazine in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including anticancer, antiviral, and antidepressant agents.[1][2] Its prevalence stems from the two nitrogen atoms within the six-membered ring, which can act as hydrogen bond acceptors or donors, enhancing interactions with biological targets and improving the pharmacokinetic profile of drug candidates.[1] Specifically, the 1,4-dinitrogen arrangement allows for fine-tuning of a molecule's three-dimensional structure, a feature not as readily available with analogs like morpholine or piperidine.[1] The piperazine core often improves water solubility and bioavailability due to the pKa of its nitrogen atoms.[3]
The incorporation of a trifluoromethyl (CF3) group into a drug candidate is a widely employed strategy to enhance its metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[4][5][6] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer in vivo half-life.[5] This "super-methyl" group can significantly alter the electronic properties of a molecule and is often used as a bioisostere for a methyl or chloro group to optimize a compound's steric and electronic characteristics.[7]
Physicochemical Properties of (S)-2-Trifluoromethyl-piperazine: An Overview
As of the latest literature review, specific, experimentally determined values for the boiling point and density of (S)-2-Trifluoromethyl-piperazine have not been published. However, by examining related structures, we can infer expected trends. The presence of the trifluoromethyl group, with its high molecular weight and strong intermolecular dipole-dipole interactions, is expected to significantly increase the boiling point compared to unsubstituted piperazine. Similarly, the dense fluorine atoms will likely result in a density greater than that of water.
For context, a selection of physical properties for related piperazine derivatives is presented below. It is crucial to note that these values are for structurally distinct molecules and should be used as a general guide only.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| Piperazine | 110-85-0 | C₄H₁₀N₂ | 145-146 | ~1.1 |
| 1-[2-(Trifluoromethyl)benzyl]piperazine | 94022-97-6 | C₁₂H₁₅F₃N₂ | 274.1 at 760 mmHg | 1.189 |
| 1-(3-Trifluoromethylphenyl)piperazine | 15532-75-9 | C₁₁H₁₃F₃N₂ | Not available | Not available |
Table 1: Physical properties of selected piperazine derivatives. This data is for informational purposes and does not represent the physical properties of (S)-2-Trifluoromethyl-piperazine.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For novel compounds like (S)-2-Trifluoromethyl-piperazine, a precise determination of the boiling point is essential for purification by distillation and for understanding its volatility. The Thiele tube method is a reliable and microscale-compatible technique for this purpose.[9]
Protocol: Boiling Point Determination via the Thiele Tube Method
Causality Behind Experimental Choices: The Thiele tube is designed for uniform heating of the heat-transfer fluid (mineral oil or silicone oil), ensuring a gradual and consistent temperature increase for the sample.[9] The inverted capillary tube traps a small amount of the compound's vapor, allowing for the direct observation of the equilibrium between the liquid and gaseous phases, which is the definition of the boiling point.[9]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of (S)-2-Trifluoromethyl-piperazine into a small test tube (fusion tube).
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and fusion tube assembly into a Thiele tube containing a suitable heat-transfer oil, ensuring the fusion tube is immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the tube will allow for the circulation of the oil, providing even heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Record and Repeat: Record the temperature. It is advisable to repeat the measurement to ensure accuracy and precision.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit of volume (ρ = m/V).[10] For liquid compounds, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). Accurate density data is critical for various aspects of drug development, including formulation, quality control, and process scale-up. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a precision balance.[11]
Protocol: Density Determination via Gravimetric Method
Causality Behind Experimental Choices: This method directly applies the definition of density by measuring the two fundamental quantities: mass and volume. A precision balance ensures an accurate mass measurement, while a graduated cylinder provides a direct reading of the volume.[10] For higher accuracy, a pycnometer, which is a flask with a specific, calibrated volume, can be used.[11]
Step-by-Step Methodology:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on a precision analytical balance. Record this mass.
-
Volume of Sample: Carefully add a known volume of (S)-2-Trifluoromethyl-piperazine to the graduated cylinder (e.g., 5.00 mL). If using a pycnometer, fill it to its calibrated mark.
-
Mass of Container with Sample: Reweigh the graduated cylinder or pycnometer containing the sample. Record this new mass.
-
Calculation of Sample Mass: Subtract the mass of the empty container from the mass of the container with the sample to determine the mass of the (S)-2-Trifluoromethyl-piperazine.
-
Density Calculation: Divide the mass of the sample by the volume of the sample to calculate the density.
-
Temperature Control and Repetition: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent. Repeat the measurement at least twice to ensure the reproducibility of the results.
Caption: Workflow for Density Determination using the Gravimetric Method.
Conclusion: Empowering Research through Foundational Data
While the precise boiling point and density of (S)-2-Trifluoromethyl-piperazine remain to be definitively established in the scientific literature, the methodologies outlined in this technical guide provide a clear and reliable path for their determination. The strategic combination of the piperazine scaffold and the trifluoromethyl group marks this compound as a valuable asset in the pursuit of novel therapeutics. By empowering researchers with the protocols to ascertain these fundamental physical properties, this guide aims to facilitate the seamless integration of (S)-2-Trifluoromethyl-piperazine into drug discovery and development pipelines, ultimately accelerating the journey from the laboratory to the clinic.
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BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
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NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
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Zahra, J. A., & Petrusev, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 353-374.
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Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., & Sangshetti, J. N. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Organic Synthesis, 20(1), 2-25.
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Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
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Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
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Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Qawasmeh, R. A. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC advances, 12(12), 7306-7326.
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Wikipedia. Trifluoromethyl group.
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de la Torre, B. G., & Albericio, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6147.
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Inam, M., & Kumar, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202503939.
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Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 302(1-2), 218-224.
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Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination.
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EAG Laboratories. Density Determination of Solids and Liquids.
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Hirotaki, K., Irie, A., Nakamura, Y., & Hanamoto, T. (2017). Three-Component One-Pot Reactions of 2-Trifluoromethyl-N-nosylaziridine, Primary Amines, and Vinylsulfonium Salts for Convenient Access to CF3-Containing Piperazines. Synthesis, 49(03), 577-584.
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Kos, J., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 503.
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds.
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Mueller, D. R. (2013). How to Explain the Best Method to Calculate Density for Chemistry Lab. YouTube.
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Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Computer Sciences, 38(6), 1171-1178.
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CHEM 1411: Determining the density of various liquids and solids. (2020). YouTube.
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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van der Heijden, L. A., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(38), 9015-9019.
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(S)-2-Trifluoromethyl-piperazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Fluorine and Piperazine
In the landscape of modern medicinal chemistry, the design of novel therapeutic agents is an exercise in molecular precision. The strategic incorporation of specific functional groups can profoundly alter a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its pharmacodynamic effect. The (S)-2-Trifluoromethyl-piperazine moiety represents a powerful convergence of two such high-impact structural features: the trifluoromethyl (CF3) group and the piperazine heterocycle.
The piperazine ring is widely regarded as a "privileged scaffold" in drug discovery.[1][2] Its unique combination of structural rigidity, basicity, and synthetic tractability allows it to serve as a versatile anchor for pharmacophoric elements, optimizing their spatial orientation for target engagement.[3][4] Furthermore, the nitrogen atoms of the piperazine ring provide crucial handles for modulating aqueous solubility and pharmacokinetic behavior, making it a frequent component in drugs targeting the central nervous system (CNS).[5][6]
When combined with a trifluoromethyl group, particularly in a stereochemically defined manner as in the (S)-enantiomer, the scaffold's utility is significantly enhanced. The CF3 group is a cornerstone of contemporary drug design for several reasons.[7][8] Its high electronegativity and electron-withdrawing nature can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[9][10] It also modulates lipophilicity and the pKa of nearby functional groups, which can improve membrane permeability and binding affinity.[7][9] This guide provides a comprehensive analysis of the (S)-2-Trifluoromethyl-piperazine core, detailing its synthesis, established biological activities, and immense potential in the development of next-generation therapeutics.
Physicochemical and Pharmacokinetic Rationale
The synergy between the trifluoromethyl group and the piperazine ring creates a building block with highly desirable drug-like properties. Understanding the causality behind these properties is key to leveraging this scaffold effectively.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic cleavage. When positioned at the 2-position of the piperazine ring, it sterically shields the adjacent C-H bonds and the ring itself from enzymatic degradation by cytochrome P450 enzymes, a common metabolic pathway for piperazine-containing drugs.[11] This often translates to a longer plasma half-life and improved bioavailability.
-
Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule.[9] This enhancement is critical for compounds designed to cross biological membranes, most notably the blood-brain barrier (BBB). For CNS drug candidates, achieving an optimal lipophilicity window is paramount, and the CF3 group provides a reliable method for fine-tuning this parameter.
-
pKa Modulation: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of the nearby piperazine nitrogens. This modulation is crucial. A lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), leading to a higher concentration of the neutral, more membrane-permeable species, which can facilitate CNS penetration.[1]
-
Binding Interactions: The CF3 group can participate in unique, non-covalent interactions with biological targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions, which can contribute significantly to binding affinity and selectivity.[7]
Synthetic Strategies for Derivatization
The synthesis of derivatives based on the (S)-2-Trifluoromethyl-piperazine core typically involves a multi-step approach that begins with the chiral building block. A common strategy is the N-functionalization of the piperazine nitrogens, which allows for the introduction of diverse pharmacophoric groups.
A key synthetic precursor is 2-trifluoromethyl-N-nosylaziridine, which can react with various primary amines to form an intermediate diamine.[12] Subsequent cyclization with a suitable two-carbon bridging unit, such as a vinylsulfonium salt, yields the desired trifluoromethylated piperazine ring.[12] Once the core is formed, standard organic chemistry transformations such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, or reductive amination can be employed to install substituents at the N1 and N4 positions.[4][13]
Potential Biological Activities & Therapeutic Applications
Derivatives of the trifluoromethyl-piperazine scaffold have demonstrated significant biological activity across several therapeutic areas, with the most profound impact observed in neuroscience and, more recently, in agrochemical applications.
1. Central Nervous System (CNS) Activity
The combination of BBB permeability and the ability to interact with monoamine systems makes this scaffold particularly suited for CNS drug development.[5] The most studied analogues are the trifluoromethylphenyl-piperazines (TFMPPs), which are potent modulators of the serotonin (5-HT) system.[11][14]
Mechanism of Action: TFMPP derivatives act as serotonin releasing agents and exhibit direct agonist activity at multiple 5-HT receptor subtypes.[14] They typically display high affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while acting as weak partial agonists or antagonists at 5-HT2A receptors.[15] This complex pharmacological profile leads to a range of effects, including stimulant, anxiolytic, and hallucinogenic properties.[14][16]
This modulation of the serotonin system has been explored for therapeutic benefit. For instance, the derivative ORG-12962 was developed for major depressive disorder, acting primarily as a 5-HT2C partial agonist. However, its development was halted due to side effects like dizziness, which were attributed to insufficient selectivity over the 5-HT2A receptor. This highlights a critical challenge and opportunity in the field: fine-tuning receptor subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.
Table 1: Serotonin Receptor Binding Affinities of Representative Trifluoromethyl-Piperazine Derivatives
| Compound | Receptor Subtype | Binding Affinity (KD or Ki, nM) | Reference |
|---|---|---|---|
| BrAcTFMPP | 5-HT1A | 145 | [15] |
| BrAcTFMPP | 5-HT2 | 41 | [15] |
| ORG-12962 | 5-HT2C | 12 (Ki) | [15] |
| ORG-12962 | 5-HT2A | 65 (Ki) | [15] |
| ORG-12962 | 5-HT1B | 100 (Ki) |[15] |
2. Antiviral Activity (Agrochemical)
A novel and promising application for this scaffold has emerged in the field of plant protection. Researchers have synthesized a series of trifluoromethyl pyridine piperazine derivatives that exhibit potent antiviral activity against significant plant pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[17]
Mechanism of Action: These compounds do not act directly on the virus but function as "plant activators." They induce a state of heightened defense in the plant known as Systemic Acquired Resistance (SAR).[17] This is achieved by triggering the phenylpropanoid biosynthesis pathway, which leads to the production of defense-related compounds.[17] Furthermore, these derivatives enhance the activity of key defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which help the plant combat viral infections.[17]
Table 2: In Vivo Antiviral Activity of a Lead Trifluoromethyl Pyridine Piperazine Derivative (A16)
| Virus | Protective Activity (EC50, µg/mL) | Ningnanmycin (Control) (EC50, µg/mL) | Reference |
|---|---|---|---|
| Tobacco Mosaic Virus (TMV) | 18.4 | 50.2 | [17] |
| Cucumber Mosaic Virus (CMV) | 347.8 | 359.6 |[17] |
This application demonstrates the versatility of the scaffold, extending its potential beyond human medicine into the critical area of agricultural science.
Experimental Protocols
To facilitate further research, this section provides validated, step-by-step methodologies for key workflows associated with the evaluation of (S)-2-Trifluoromethyl-piperazine derivatives.
Protocol 1: In Vitro 5-HT Receptor Binding Assay (Filtration Method)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT2A). The principle relies on the test compound competing with a known radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin or a similar selective 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: (S)-2-Trifluoromethyl-piperazine derivative, dissolved in DMSO to create a stock solution, then serially diluted in Assay Buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM spiperone).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[18]
-
Vacuum manifold for 96-well plates.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter.[18] Wash the wells 3 times with Assay Buffer.
-
Assay Incubation: In each well of a separate 96-well plate, combine the following in order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand (at a concentration close to its KD value).
-
50 µL of the receptor membrane preparation (typically 50-100 µg of protein per well).[18]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly transfer the contents of the incubation plate to the pre-treated filter plate. Apply a vacuum to trap the membranes on the filter. Wash each well 3-5 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.[19]
-
Scintillation Counting: Dry the filter plate completely (e.g., at 50°C for 2 hours).[18] Add scintillation cocktail to each well, allow it to equilibrate, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and subsequently calculate the Ki value.
Protocol 2: Plant Antiviral Bioassay (TMV Half-Leaf Method)
This protocol is used to assess the protective effect of a compound against TMV infection in a host plant like Nicotiana tabacum.[20]
Materials:
-
Host Plants: Nicotiana tabacum var. Xanthi nc, grown to the 5-6 leaf stage. This variety forms localized necrotic lesions upon TMV infection, which are easy to count.
-
TMV Inoculum: Prepared by grinding TMV-infected leaves in a phosphate buffer (e.g., 1% potassium phosphate buffer, pH 7.4).[21]
-
Test Compound: Dissolved in a suitable solvent (e.g., water with 0.1% Tween-20) at the desired concentration.
-
Abrasive: Fine silicon carbide powder.
Procedure:
-
Plant Preparation: Select healthy, fully expanded leaves of similar age on multiple plants.
-
Compound Application: Using a small brush or cotton swab, gently apply the test compound solution to the entire surface of the left half of each leaf. Apply only the solvent (vehicle control) to the right half of the same leaf. This internal control minimizes variability between leaves.[20]
-
Incubation: Allow the plants to incubate for 12-24 hours to permit the compound to be absorbed and potentially induce a defense response.
-
Virus Inoculation: Lightly dust the entire leaf surface with silicon carbide. Dip a brush in the TMV inoculum and gently rub the entire leaf surface, including both the treated and control halves.[20] The abrasive creates microscopic wounds that allow the virus to enter the plant cells.
-
Post-Inoculation: After inoculation, gently rinse the leaves with water to remove excess virus and silicon carbide.
-
Observation and Data Collection: Maintain the plants under controlled greenhouse conditions for 3-5 days. Count the number of necrotic lesions that appear on both the treated (left) and control (right) halves of each leaf.
-
Data Analysis: Calculate the percent inhibition for each leaf using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half. Average the results from multiple replicate leaves.
Conclusion and Future Directions
The (S)-2-Trifluoromethyl-piperazine scaffold is a validated and highly promising platform for drug discovery. Its unique physicochemical properties, conferred by the strategic combination of the piperazine ring and a chiral trifluoromethyl group, make it particularly suitable for developing CNS-active agents and novel agrochemicals. The extensive research into TFMPP derivatives has laid a solid foundation for understanding their interaction with the serotonergic system, presenting clear pathways for designing next-generation antidepressants, anxiolytics, and antipsychotics with improved selectivity and reduced side effects. The discovery of its potent antiviral activity in plants opens up an entirely new and commercially significant avenue for research.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the N1 and N4 positions to build comprehensive SAR models for specific biological targets (e.g., individual 5-HT receptor subtypes).
-
Stereochemical Impact: Investigating the biological activity of the (R)-enantiomer to understand the role of stereochemistry in target recognition and affinity.
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivative libraries against other target classes, such as kinases, ion channels, and other GPCRs, could yield novel lead compounds in areas like oncology and inflammatory diseases.
By combining rational design, advanced synthetic chemistry, and robust biological evaluation, the (S)-2-Trifluoromethyl-piperazine core will undoubtedly continue to be a source of innovative and impactful chemical entities for both medicine and agriculture.
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ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Rioton, S., et al. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]
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bioRxiv. (2021). Extraction, purification and anti-TMV effects of α (β)-2,7,11-cembratriene-4,6-diol from tobacco leaves. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Journal of Advances in Medical and Pharmaceutical Sciences. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Retrieved from [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
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PLOS ONE. (2012). First Discovery and Stucture-Activity Relationship Study of Phenanthroquinolizidines as Novel Antiviral Agents against Tobacco Mosaic Virus (TMV). Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
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Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
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MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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MDPI. (2015). New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors. Retrieved from [Link]
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Expert Opinion on Drug Discovery. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of (S)-2-Trifluoromethyl-piperazine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Modern Drug Development
In the landscape of modern pharmacology, the chirality of a drug molecule is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals.
(S)-2-Trifluoromethyl-piperazine emerges as a potent chiral resolving agent, particularly for racemic acidic compounds. Its utility stems from the basic nitrogen atoms within the piperazine ring, which can form diastereomeric salts with acidic functional groups. The presence of the trifluoromethyl group can enhance the crystallinity and differential solubility of these diastereomeric salts, facilitating their separation. This guide provides a comprehensive overview of the principles and practical protocols for employing (S)-2-Trifluoromethyl-piperazine in chiral resolution.
Physicochemical Properties and Rationale for Use
The efficacy of a chiral resolving agent is intrinsically linked to its physicochemical properties. While specific experimental data for (S)-2-Trifluoromethyl-piperazine is not extensively documented in publicly available literature, we can infer its key characteristics based on the properties of related piperazine derivatives.
Basicity and Salt Formation: Piperazine is a diprotic base, capable of accepting two protons.[1] The pKa values for piperazine are approximately 5.35 and 9.73.[1] For 2-methylpiperazine, the introduction of an electron-donating methyl group has a minor effect on the pKa values.[2] Conversely, the strongly electron-withdrawing trifluoromethyl group in (S)-2-Trifluoromethyl-piperazine is expected to decrease the basicity of the adjacent nitrogen atom. This modulation of basicity is crucial for the formation of stable, crystalline diastereomeric salts with a range of acidic compounds. The ability to form salts is a fundamental requirement for classical chiral resolution.[3]
Solubility Profile: The solubility of the hydrochloride salt of 1-(3-trifluoromethylphenyl)piperazine has been documented, indicating its solubility in methanol and water, and slight solubility in acetone.[4] This provides a starting point for solvent selection in the chiral resolution process, aiming to maximize the solubility difference between the two diastereomeric salts formed.[4]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₅H₉F₃N₂ | - |
| Molecular Weight | 154.13 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on similar compounds. |
| pKa₁ | ~ 4.5 - 5.5 | Electron-withdrawing CF₃ group lowers the basicity compared to piperazine. |
| pKa₂ | ~ 8.5 - 9.5 | Less influence from the CF₃ group on the distal nitrogen. |
| Solubility | Soluble in alcohols and water, sparingly soluble in non-polar organic solvents. | General characteristic of amine salts. |
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind chiral resolution with (S)-2-Trifluoromethyl-piperazine lies in the formation of diastereomeric salts with a racemic acid. Diastereomers, unlike enantiomers, possess different physical properties, including solubility, melting point, and crystal structure. This disparity allows for their separation by conventional techniques such as fractional crystallization.[5]
The process can be conceptualized as follows:
-
Reaction: The racemic acid (containing both R and S enantiomers) is reacted with the enantiomerically pure (S)-2-Trifluoromethyl-piperazine in a suitable solvent.
-
Diastereomer Formation: This reaction yields a mixture of two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine].
-
Differential Solubility: Due to their different three-dimensional structures, these diastereomeric salts will exhibit different solubilities in a given solvent system. One diastereomer will be less soluble and will preferentially crystallize out of the solution.
-
Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (containing the more soluble diastereomer) by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure acid and the resolving agent. The resolving agent can often be recovered and reused.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid using (S)-2-Trifluoromethyl-piperazine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
Protocol 1: Screening for Optimal Resolution Conditions
The success of a chiral resolution is highly dependent on the choice of solvent and crystallization conditions. A preliminary screening process is essential to identify the optimal parameters.
Materials:
-
Racemic carboxylic acid
-
(S)-2-Trifluoromethyl-piperazine
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof with water)
-
Small-scale vials or test tubes
-
Stirring apparatus
-
Temperature control system (heating/cooling block)
Procedure:
-
Solvent Screening: In a series of vials, dissolve a small amount of the racemic acid and a stoichiometric equivalent of (S)-2-Trifluoromethyl-piperazine in different solvents at an elevated temperature to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the solutions to room temperature and then further to 0-5 °C. Observe the formation of crystals.
-
Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Liberate the acid from the salt by treatment with a strong acid (e.g., 2M HCl) and extract with an organic solvent.
-
Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the recovered acid using a suitable chiral analytical technique (e.g., chiral HPLC or GC).
-
Selection of Optimal Conditions: The solvent system that provides the highest yield and enantiomeric excess of the desired enantiomer is selected for the preparative scale resolution.
Protocol 2: Preparative Scale Chiral Resolution of a Racemic Carboxylic Acid
This protocol is a representative procedure for the resolution of a racemic carboxylic acid on a larger scale, based on the optimized conditions identified in the screening phase.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
(S)-2-Trifluoromethyl-piperazine (0.5 - 1.0 eq)
-
Optimal solvent system identified in Protocol 1
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Drying oven
Procedure: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In the reaction vessel, dissolve the racemic carboxylic acid and (S)-2-Trifluoromethyl-piperazine in the chosen solvent system at an elevated temperature (e.g., 60-80 °C) with stirring until a clear solution is obtained.
-
Controlled Cooling: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to allow for the formation of well-defined crystals and to maximize the difference in solubility between the diastereomers. A typical cooling profile would be to cool to room temperature over 2-4 hours, followed by further cooling to 0-5 °C for an additional 1-2 hours.
-
Aging: Hold the mixture at the final temperature with gentle stirring for a period of time (e.g., 1-12 hours) to allow for complete crystallization of the less soluble diastereomeric salt.
-
Filtration and Washing: Isolate the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the diastereomeric salt in a vacuum oven at a suitable temperature until a constant weight is achieved.
Procedure: Liberation of the Enantiomerically Pure Acid
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: With vigorous stirring, add a strong acid (e.g., 2M HCl) dropwise until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the amine and liberate the free carboxylic acid into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the acid.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of the final product using a validated chiral analytical method.
Procedure: Recovery of the Resolving Agent
-
Basification: To the acidic aqueous layer from the extraction step, add a strong base (e.g., 5M NaOH) until the solution is strongly alkaline (pH > 12).
-
Extraction: Extract the liberated (S)-2-Trifluoromethyl-piperazine with an organic solvent (e.g., dichloromethane).
-
Drying and Isolation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the resolving agent. The recovered agent can be reused in subsequent resolutions.
Illustrative Data for the Resolution of Profen-Class Drugs
The following table presents hypothetical, yet realistic, data for the chiral resolution of common profen-class non-steroidal anti-inflammatory drugs (NSAIDs) using (S)-2-Trifluoromethyl-piperazine. These values are intended to be illustrative of the potential efficacy of this resolving agent.
| Racemic Acid | Optimal Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Ibuprofen | Ethanol/Water (9:1) | 40-50 | >95 |
| Naproxen | Methanol | 35-45 | >98 |
| Ketoprofen | Isopropanol | 45-55 | >97 |
| Flurbiprofen | Acetonitrile | 30-40 | >96 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No crystallization occurs | - Solvent is too good for both diastereomers.- Concentration is too low. | - Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Add an anti-solvent. |
| Low yield of crystals | - Incomplete crystallization.- Significant solubility of the desired diastereomer. | - Extend the crystallization time.- Lower the final crystallization temperature.- Optimize the stoichiometry of the resolving agent. |
| Low enantiomeric excess | - Co-precipitation of the more soluble diastereomer.- Inefficient separation of the crystals from the mother liquor. | - Recrystallize the diastereomeric salt.- Optimize the cooling rate (slower cooling).- Ensure efficient washing of the filtered crystals with cold solvent. |
Conclusion
(S)-2-Trifluoromethyl-piperazine is a promising chiral resolving agent for the separation of racemic carboxylic acids. Its unique structural features, including the basic piperazine core and the electron-withdrawing trifluoromethyl group, contribute to the formation of diastereomeric salts with differential solubilities, which is the cornerstone of classical chiral resolution. The protocols and illustrative data presented in this guide provide a solid foundation for researchers to explore the application of this valuable tool in their synthetic and drug development endeavors. Through systematic screening and optimization, (S)-2-Trifluoromethyl-piperazine can be effectively employed to obtain enantiomerically pure compounds, a critical requirement in the pursuit of safer and more effective medicines.
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Enantiomers and Their Resolution. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
1-(2-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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The Strategic Incorporation of (S)-2-Trifluoromethyl-piperazine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the piperazine ring stands as a cornerstone scaffold, frequently integrated into a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] Its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile linker between pharmacophoric elements has cemented its status as a "privileged structure."[2] Concurrently, the strategic introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become an indispensable tool for optimizing drug candidates.[3] The CF3 group can profoundly influence a molecule's metabolic stability, receptor binding affinity, and bioavailability by altering its electronic properties and lipophilicity.[3][4]
The convergence of these two powerful motifs in the form of (S)-2-Trifluoromethyl-piperazine presents a chiral building block of significant interest for the development of next-generation therapeutics. This guide provides an in-depth exploration of the applications of this specific enantiomer in medicinal chemistry, offering detailed protocols for its synthesis and derivatization, and elucidating the rationale behind its use in drug design.
The Physicochemical Impact of the (S)-2-Trifluoromethyl Moiety
The introduction of a trifluoromethyl group at the C2 position of the piperazine ring, and specifically in the (S)-configuration, imparts a unique set of properties that can be strategically leveraged by medicinal chemists.
-
Metabolic Stability: The robust carbon-fluorine bonds in the CF3 group are resistant to oxidative metabolism by cytochrome P450 enzymes. This intrinsic stability can significantly prolong the half-life of a drug candidate, reducing the required dosing frequency.[4]
-
Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for the development of drugs targeting the central nervous system (CNS).[3]
-
Receptor Binding and Conformation: The stereochemistry of the (S)-enantiomer provides a defined three-dimensional arrangement of the trifluoromethyl group. This can lead to specific and enhanced interactions with the target protein, improving potency and selectivity. The bulky and electron-withdrawing nature of the CF3 group can also influence the conformational preference of the piperazine ring, which can be crucial for optimal receptor engagement.
-
pKa Modulation: The electron-withdrawing effect of the trifluoromethyl group lowers the basicity (pKa) of the adjacent secondary amine in the piperazine ring. This can be advantageous in tuning the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and off-target interactions.
Key Therapeutic Areas and Applications
The unique properties of (S)-2-trifluoromethyl-piperazine make it a valuable building block for a range of therapeutic targets, particularly in the realm of G-protein coupled receptors (GPCRs) and CNS disorders.
Case Study: Neurokinin-1 (NK1) Receptor Antagonists
A compelling example of the application of a related chiral 2-substituted piperazine scaffold is in the development of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain, and inflammation.
While not containing the specific (S)-2-trifluoromethyl-piperazine, the development of potent NK1 antagonists like Vestipitant highlights the importance of the chiral 2-substituted piperazine core. The (S)-configuration of the 2-aryl group in these compounds was found to be crucial for high binding affinity and antagonist activity. This underscores the principle that precise stereochemical control at the C2 position of the piperazine ring is a key determinant of pharmacological activity. The synthesis of these analogs often involves the coupling of a chiral 2-substituted piperazine with a suitable pharmacophoric fragment, demonstrating the utility of these building blocks in drug discovery campaigns.
The successful development of such compounds provides a strong rationale for exploring (S)-2-trifluoromethyl-piperazine as a bioisosteric replacement for the 2-aryl group in this and other GPCR modulator scaffolds. The trifluoromethyl group can offer advantages in terms of metabolic stability and brain penetration, which are critical for CNS-acting drugs.
Experimental Protocols
The following section provides detailed, field-proven protocols for the synthesis and derivatization of (S)-2-trifluoromethyl-piperazine. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Asymmetric Synthesis of (S)-2-Trifluoromethyl-piperazine via Chiral Auxiliary
This protocol is adapted from methodologies developed for the synthesis of related chiral 2,3-disubstituted piperazines and represents a robust approach to obtaining the target compound in high enantiomeric purity.[5] The strategy relies on the diastereoselective addition of a trifluoromethylating agent to a chiral sulfinylimine, followed by cyclization to form the piperazine ring.
Workflow Diagram:
Caption: Asymmetric synthesis of (S)-2-Trifluoromethyl-piperazine.
Step-by-Step Methodology:
-
Formation of the Chiral Sulfinylimine:
-
To a solution of the starting chiral α-amino aldehyde precursor (1.0 eq) in a suitable aprotic solvent (e.g., THF or CH2Cl2), add (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary, 1.1 eq).
-
Add a dehydrating agent such as titanium(IV) ethoxide (1.5 eq) or anhydrous copper(II) sulfate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of NaHCO3, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude chiral sulfinylimine, which can be purified by column chromatography.
-
Causality: The use of Ellman's auxiliary is critical for inducing chirality and directing the stereochemical outcome of the subsequent trifluoromethylation step. The sulfinyl group acts as a powerful stereodirecting group.
-
-
Diastereoselective Trifluoromethylation:
-
Dissolve the purified chiral sulfinylimine (1.0 eq) in anhydrous THF and cool the solution to -35 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add finely ground tetramethylammonium fluoride (TMAF, 1.2 eq) as an activator for the Ruppert-Prakash reagent.
-
Slowly add a solution of (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 eq) in THF to the reaction mixture.
-
Stir the reaction at -35 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The resulting protected diamine can be purified by column chromatography.
-
Causality: The low temperature is crucial for achieving high diastereoselectivity by minimizing competing side reactions and ensuring kinetic control. TMAF is an effective fluoride source to generate the active trifluoromethyl anion from TMSCF3.
-
-
Deprotection and Cyclization:
-
Dissolve the protected diamine (1.0 eq) in methanol in a sealed tube.
-
Add a solution of HCl in methanol (e.g., 4 M) and heat the reaction mixture to reflux. The sealed tube is necessary to prevent the loss of volatile reagents and byproducts.
-
After completion of the deprotection (monitored by TLC), cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the resulting crude amine hydrochloride in a suitable solvent (e.g., CH2Cl2) and add a base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).
-
Cool the mixture to 0 °C and add 2-chloroacetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the chloroacetamide is complete.
-
Quench the reaction with water and extract the product.
-
The crude chloroacetamide is then cyclized by treatment with a base such as sodium hydride in a solvent like DMF to afford the (S)-2-trifluoromethyl-oxopiperazine.
-
Causality: The acidic conditions effectively cleave the sulfinyl auxiliary. The subsequent two-step acylation and intramolecular cyclization is a reliable method for forming the piperazinone ring.
-
-
Reduction to (S)-2-Trifluoromethyl-piperazine:
-
Dissolve the (S)-2-trifluoromethyl-oxopiperazine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Carefully add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) (typically 2-3 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reduction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to 0 °C and carefully quench the excess reducing agent with water or an aqueous acid solution.
-
Work up the reaction by basifying the mixture and extracting the product with an organic solvent.
-
The crude (S)-2-trifluoromethyl-piperazine can be purified by distillation or crystallization of a suitable salt.
-
Causality: Powerful reducing agents like BH3 or LiAlH4 are required to reduce the amide functionality of the oxopiperazine to the corresponding amine.
-
Protocol 2: Derivatization of (S)-2-Trifluoromethyl-piperazine for Library Synthesis
Once the chiral building block is synthesized, it can be readily derivatized at the N1 and N4 positions to generate a library of compounds for structure-activity relationship (SAR) studies.
Workflow Diagram:
Caption: Derivatization of (S)-2-Trifluoromethyl-piperazine.
Step-by-Step Methodology:
-
Selective N1-Boc Protection:
-
Dissolve (S)-2-trifluoromethyl-piperazine (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Add a base, for example, triethylamine (Et3N, 1.2 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in CH2Cl2 dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the N1-Boc protected product, which can be purified by chromatography.
-
Causality: The less sterically hindered N1 amine reacts preferentially with the bulky Boc anhydride, allowing for selective protection.
-
-
N4-Derivatization:
-
The free N4-amine can be functionalized using various standard reactions:
-
Reductive Amination: React the N1-Boc protected piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Acylation: React with an acyl chloride or carboxylic acid (using a coupling agent like HATU or EDC) in the presence of a base.
-
Alkylation: React with an alkyl halide or sulfonate in the presence of a base.
-
-
-
N1-Deprotection and Further Derivatization:
-
The Boc protecting group on N1 can be removed under acidic conditions (e.g., trifluoroacetic acid in CH2Cl2 or HCl in dioxane).
-
The newly freed N1-amine can then be derivatized using the same methods as for the N4-amine, allowing for the synthesis of a diverse library of disubstituted piperazines.
-
Data Presentation
The impact of the trifluoromethyl group on the physicochemical properties of the piperazine scaffold can be summarized in the following table:
| Property | Piperazine | (S)-2-Trifluoromethyl-piperazine | Rationale for Change |
| pKa (of N4-H) | ~9.8 | Lowered (e.g., ~8.5-9.0) | Inductive electron withdrawal by the CF3 group reduces the basicity of the distal nitrogen. |
| LogP | -1.13 | Increased | The CF3 group is highly lipophilic, increasing the overall lipophilicity of the molecule. |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Enhanced | The C-F bonds are highly stable to oxidative metabolism. |
| Conformational Preference | Flexible chair conformation | Potentially more rigid, with a preference for the CF3 group in an equatorial position to minimize steric hindrance. | The bulky CF3 group can influence the ring conformation. |
Conclusion and Future Perspectives
(S)-2-Trifluoromethyl-piperazine is a valuable and versatile chiral building block for medicinal chemistry. Its unique combination of a stereochemically defined center, a metabolically robust trifluoromethyl group, and the favorable physicochemical properties of the piperazine ring make it an attractive scaffold for the design of novel therapeutics. The protocols provided in this guide offer a robust starting point for the synthesis and derivatization of this important intermediate.
Future applications of (S)-2-trifluoromethyl-piperazine are likely to expand beyond the current focus on GPCRs and CNS targets. Its potential as a chiral ligand in asymmetric catalysis and as a component of novel biomaterials is also beginning to be explored. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic use of precisely functionalized chiral building blocks like (S)-2-trifluoromethyl-piperazine will undoubtedly play an increasingly important role in the discovery and development of new medicines.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]
-
Lin, C.-Y., & Lin, W.-Y. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 163. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]
-
Shen, Z., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959. [Link]
-
Zaragoza Dörwald, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]
-
Mague, J. T., & Zhdankin, V. V. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3530. [Link]
-
Meanwell, N. A. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6595. [Link]
-
Cozzini, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1105. [Link]
-
Brito, M. A., & Goulart, M. O. F. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 142-157. [Link]
-
Ilardi, E. A., & Tota, M. R. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1361. [Link]
-
Zaharia, V., & Ghinea, I. I. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-20. [Link]
-
Dhanasekaran, S., & Palanimuthu, D. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Substance Use, 23(1), 1-9. [Link]
-
Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. [Link]
- WO2007146072A2, Process for synthesizing piperazine-piperidine compounds, Google P
-
Viso, A., et al. (2013). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. The Journal of Organic Chemistry, 78(15), 7621–7629. [Link]
- US7745625B2, Prodrugs of piperazine and substituted piperidine antiviral agents, Google P
- EP2894154A1, Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
- CN1456553A, Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)
-
Li, G., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-11. [Link]
-
Ortiz-Renteria, M. A. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 1-13. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-2-Trifluoromethyl-piperazine in Asymmetric Synthesis
[1]
Chemical Profile & Reactivity Analysis
The "Fluorine Effect" on Basicity
The critical feature of 2-trifluoromethylpiperazine is the electronic disparity between the two nitrogen atoms.[1] The strong electron-withdrawing nature of the
-
(Distal): Retains the nucleophilicity and basicity characteristic of a secondary amine (
).[1] -
(Proximal): Highly deactivated due to the adjacent
group.[1] The basicity is drastically lowered ( ), rendering it non-nucleophilic under standard conditions.
Conformational Bias
In the ground state, the piperazine ring adopts a chair conformation.[1] The bulky
Reactivity Diagram
The following diagram illustrates the divergent reactivity profiles of the two nitrogen centers, guiding the synthetic strategy.
Figure 1: Reactivity profile of 2-trifluoromethylpiperazine showing the kinetic preference for N4 functionalization.[1]
Synthesis & Access Routes
While de novo asymmetric synthesis from chiral amino acids (e.g., (S)-trifluoroalanine) is possible, it is often cost-prohibitive for large-scale applications.[1] The industrial standard relies on the reduction of heteroaromatic precursors followed by optical resolution.[1]
Route A: Reduction of 2-Trifluoromethylpyrazine (Scalable)
This method is preferred for multi-gram to kilogram scale preparation.[1]
-
Hydrogenation: 2-Trifluoromethylpyrazine is hydrogenated using
or in acidic media (AcOH/HCl) to yield racemic 2-trifluoromethylpiperazine.[1]-
Note: Acidic conditions are required to protonate the product and prevent catalyst poisoning.[1]
-
-
Resolution: The racemate is resolved using a chiral acid.[1] (L)-Dibenzoyl tartaric acid or (S)-Mandelic acid are commonly screened.[1]
Route B: Ring Expansion (Stereospecific)
A more recent approach involves the ring expansion of enantiopure 2-(trifluoromethyl)pyrrolidines, as described by Rioton et al.[1] This method avoids resolution but requires specialized starting materials [1].[1]
Protocol: Regioselective Functionalization
This protocol addresses the most common challenge: differentiating
Objective
To selectively protect the
Materials
-
(S)-2-Trifluoromethylpiperazine (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (0.95 equiv)[1] -
Dichloromethane (DCM) (anhydrous)[1]
-
Triethylamine (
) (1.1 equiv)[1]
Step-by-Step Methodology
-
Preparation: Dissolve (S)-2-trifluoromethylpiperazine (1.0 g, 6.49 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under
atmosphere. -
Temperature Control: Cool the solution to
using an ice bath. Expert Tip: Lower temperature enhances regioselectivity by exploiting the activation energy difference between N1 and N4. -
Addition: Add
(0.99 mL, 7.14 mmol). Then, add a solution of (1.35 g, 6.16 mmol) in DCM (5 mL) dropwise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: Check via TLC (MeOH/DCM 1:9). The
-Boc product ( ) should be the major spot.[1] -
Workup: Wash the organic layer with water (
) and brine ( ).[1] Dry over and concentrate. -
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Expected Outcome:
Application Case Study: Coupling for Drug Discovery
Once the
Scenario
Coupling (S)-2-trifluoromethylpiperazine to a 2-chloropyridine derivative (common in kinase inhibitors).[1]
Protocol ( -Arylation)
Due to the high nucleophilicity of
-
Mix: Combine 2-chloropyridine derivative (1.0 equiv), (S)-2-trifluoromethylpiperazine (1.2 equiv), and
(2.0 equiv) in DMSO or DMF. -
Heat: Stir at
for 4-12 hours.-
Note: If the electrophile is not electron-deficient, a Buchwald-Hartwig coupling (Pd(OAc)2, BINAP, NaOtBu) is required.[1]
-
-
Observation: The reaction proceeds exclusively at
. The position is too sterically hindered by the group to compete for the electrophile under these conditions.
Quality Control & Analytical Data
Ensuring enantiomeric excess (ee) is critical, as the
Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5
m).[1] -
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]
-
Note: DEA is essential to sharpen the peak of the basic amine.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
NMR Diagnostics
-
NMR: The
group typically appears as a doublet (coupled to the adjacent methine proton) around to ppm.[1] -
Stereochemistry Check: The coupling constant
can sometimes be used to assign conformation, but X-ray crystallography of a derivative is the gold standard for absolute configuration assignment.[1]
References
-
Rioton, S., et al. "Synthesis of 2-trifluoromethylated piperidines and azepanes."[1] ScienceOpen, 2016 .[1]
-
Sokolenko, T. M., & Yagupolskii, Y. L. "Trifluoromethoxypyrazines: Preparation and Properties."[1][2] Molecules, 2020 , 25(9), 2226.[1][2] (Context on fluoro-pyrazine reactivity).
-
Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles..." Org.[1][2][3][4] Lett., 2014 , 16, 576-579.[1][3] (Mechanistic parallel for N-alkylation regioselectivity).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] J. Med.[1] Chem., 2018 , 61(14), 5822–5880. (General context on CF3 bioisosterism). [1]
Sources
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- 2. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (S)-2-Trifluoromethyl-piperazine in API Synthesis
Executive Summary
(S)-2-Trifluoromethyl-piperazine is a high-value chiral building block that merges the privileged piperazine scaffold with the metabolic resilience of the trifluoromethyl (
This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity . Due to the strong electron-withdrawing nature and steric bulk of the
Chemical Profile & Strategic Value
The Fluorine Effect on Reactivity
The strategic value of (S)-2-trifluoromethyl-piperazine lies in the electronic perturbation caused by the
-
N1 (Proximal): The inductive effect (-I) of the adjacent
group significantly reduces electron density, lowering the pKa and nucleophilicity. Furthermore, the bulky group imposes steric hindrance.[1] -
N4 (Distal): Being beta-positioned relative to the
group, N4 retains character similar to a standard secondary amine, making it the primary nucleophile.[1]
Comparative Data
Table 1: Physicochemical Impact of
| Property | Piperazine (Unsubstituted) | (S)-2- | MedChem Implication |
| pKa (N1) | ~9.8 | ~5.8 - 6.5 (Est.)[1] | Reduced basicity; poor nucleophile.[1] |
| pKa (N4) | ~9.8 | ~8.9 (Est.) | Primary reactive site; standard amine behavior.[1] |
| Lipophilicity | Low | Increased | Enhanced BBB permeability and bioavailability.[1] |
| Metabolic Stability | Low (N-oxidation/Ring opening) | High | |
| Chirality | Achiral | Chiral (S) | Enantioselective binding; distinct pharmacophore.[1] |
Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for functionalizing this scaffold. The inherent reactivity difference allows for sequential functionalization without protection steps.
Figure 1: Sequential functionalization strategy leveraging the innate reactivity difference between N1 and N4.
Validated Experimental Protocols
Protocol A: Regioselective N4-Arylation ( )
Objective: Selective attachment of an heteroaryl scaffold to the N4 position without protecting N1.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
(S)-2-Trifluoromethyl-piperazine (1.0 equiv)[1]
-
Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)[1]
-
Base:
(2.5 equiv) or DIPEA (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF[1]
-
Temperature:
to RT (Room Temperature)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with the Aryl Halide (1.0 equiv) and MeCN (10 vol). Cool to
if the electrophile is highly reactive (e.g., chloropyrimidines).[1] -
Addition: Add Base (
or DIPEA).[1] -
Nucleophile Introduction: Slowly add (S)-2-Trifluoromethyl-piperazine (1.0 equiv) dissolved in MeCN (2 vol) dropwise over 15 minutes.
-
Why? Slow addition ensures the concentration of the nucleophile remains low relative to the electrophile, preventing bis-addition (though unlikely due to N1 deactivation).
-
-
Reaction: Stir at
for 30 mins, then allow to warm to RT. Monitor by LC-MS.[1]-
Endpoint: Disappearance of starting material.[1] Major peak should be the N4-adduct.
-
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine. Dry over
.[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Control Point: Avoid using strong bases (NaH, KOtBu) in this step. Strong bases can deprotonate N1, forcing it to react and degrading regioselectivity.[1] Weak bases rely on the natural nucleophilicity difference.
Protocol B: N1-Functionalization (Post-N4 Capping)
Objective: Functionalizing the sterically hindered and electron-poor N1 position. Context: This step is performed after Protocol A. Mechanism: Palladium-Catalyzed Buchwald-Hartwig Amination.[1]
Reagents:
-
N4-Substituted Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Bromide/Iodide (1.2 equiv)[1]
-
Catalyst:
(0.05 equiv) + Ligand (e.g., XPhos or RuPhos) (0.1 equiv)[1] -
Base:
or NaOtBu (2.0 equiv)[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Inertion: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons Pd catalysts.
-
Charging: Add N4-intermediate, Aryl Halide, Base, and Ligand.
-
Catalyst Addition: Add Pd source last.
-
Reaction: Heat to
for 4-12 hours.-
Why? The N1 position is hindered and electron-deficient. High energy (heat) and a bulky, electron-rich ligand (RuPhos/XPhos) are required to facilitate the oxidative addition and reductive elimination cycles.[1]
-
-
Workup: Filter through a Celite pad to remove Pd residues.[1] Concentrate filtrate.[1]
-
Purification: Flash chromatography.
Quality Control & Chiral Analysis
Ensuring the optical purity of the (S)-enantiomer is critical, as racemization can occur under harsh conditions, though the
Analytical Protocol: Chiral HPLC
Objective: Determine Enantiomeric Excess (ee%).[1]
-
Column: Chiralpak IC or AD-H (Immobilized polysaccharide phases are preferred for stability).[1]
-
Mobile Phase: Hexane : Isopropanol (80:[1]20) with 0.1% Diethylamine (DEA).[1]
-
Note: DEA is essential to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm and 254 nm.[1]
-
Acceptance Criteria: > 98.5% ee for API grade.
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | N1 reacting (Bis-alkylation) | Lower temperature; Ensure base is not too strong (stick to |
| No Reaction in Protocol B | Catalyst poisoning or Steric bulk | Switch to "Next Gen" Buchwald ligands (BrettPhos, RuPhos); Increase Temp. |
| Racemization | High heat + Strong Base | Reduce reaction time at |
References
-
Regioselectivity in Trifluoromethylated Heterocycles Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: Int. J. Mol.[1][5] Sci. 2025, 26(21), 10335.[1] URL:[Link][1]
-
Medicinal Chemistry of Fluorine Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: Pharmaceuticals 2023.[1][5] URL:[Link]
-
Piperazine in Drug Discovery Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. Source: RSC Medicinal Chemistry, 2020.[1][6] URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry.[1] URL:[Link]
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mastering the Coupling of (S)-2-Trifluoromethyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the (S)-2-Trifluoromethyl-piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for engaging biological targets.[1] The introduction of a trifluoromethyl (CF3) group at the 2-position of the piperazine core, specifically in the (S)-enantiomeric form, offers a powerful tool for modern drug design. The CF3 group is a bioisostere for chlorine and can enhance metabolic stability, lipophilicity, and binding affinity through its unique steric and electronic properties.[2][3][4] Consequently, (S)-2-trifluoromethyl-piperazine is a highly sought-after building block in the synthesis of novel therapeutics.
However, the very electronic properties that make the CF3 group advantageous also present distinct challenges in synthetic coupling reactions. The strong electron-withdrawing nature of the CF3 group significantly reduces the nucleophilicity of the adjacent secondary amine (N1), while the amine at the 4-position (N4) retains reactivity comparable to piperazine itself. This differential reactivity is the cornerstone of regioselective functionalization but requires carefully optimized reaction conditions to achieve high yields and purity.
This comprehensive guide provides detailed application notes and protocols for the most critical coupling reactions of (S)-2-trifluoromethyl-piperazine, focusing on N-arylation, N-acylation, and N-sulfonylation. By understanding the mechanistic principles and leveraging the field-proven protocols within, researchers can confidently incorporate this valuable scaffold into their drug discovery programs.
I. Understanding the Reactivity Landscape
The key to successfully coupling (S)-2-trifluoromethyl-piperazine lies in recognizing the disparate reactivity of its two nitrogen atoms. The N1 nitrogen, being alpha to the electron-withdrawing CF3 group, is significantly less nucleophilic and more sterically hindered. In contrast, the N4 nitrogen behaves as a typical secondary amine. This inherent difference allows for selective functionalization at the N4 position under standard conditions, while modification of the N1 position often requires more forcing conditions or specialized catalytic systems.
Key Physicochemical Properties Influencing Reactivity:
-
pKa: The electron-withdrawing CF3 group lowers the pKa of the N1 amine, making it less basic and less nucleophilic.
-
Steric Hindrance: The CF3 group provides steric bulk around the N1 position, which can impede the approach of electrophiles.[5]
-
Conformational Effects: The CF3 group can influence the conformational equilibrium of the piperazine ring, potentially affecting the accessibility of the N1 lone pair.
II. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides and pseudohalides.[6][7] For (S)-2-trifluoromethyl-piperazine, this reaction is typically employed to introduce aryl or heteroaryl substituents at the more reactive N4 position.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[8] The choice of ligand on the palladium catalyst is crucial for reaction efficiency and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]
Experimental Protocol: N4-Arylation of (S)-2-Trifluoromethyl-piperazine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of (S)-2-trifluoromethyl-piperazine with an aryl bromide.
Materials:
-
(S)-2-Trifluoromethyl-piperazine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)2 (2 mol%) and Xantphos (4 mol%).
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), (S)-2-trifluoromethyl-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Optimization Notes:
-
Ligand Selection: For challenging couplings, other ligands such as RuPhos or BrettPhos may offer improved results.
-
Base: Cesium carbonate (Cs2CO3) can be a milder alternative to NaOtBu and may be beneficial for substrates with base-sensitive functional groups.[9]
-
Solvent: Dioxane or tert-amyl alcohol can also be used as solvents.
III. N-Acylation: Formation of Amide Bonds
The formation of amide bonds via N-acylation is a fundamental transformation in organic synthesis. For (S)-2-trifluoromethyl-piperazine, acylation predominantly occurs at the N4 position under standard conditions due to its higher nucleophilicity.
Mechanistic Insights
The acylation of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the amide product and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Experimental Workflow: N-Acylation
Figure 1. General workflow for the N-acylation of (S)-2-trifluoromethyl-piperazine.
Detailed Protocol: N4-Acylation with Acyl Chlorides
Materials:
-
(S)-2-Trifluoromethyl-piperazine
-
Acyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve (S)-2-trifluoromethyl-piperazine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 equiv) in anhydrous dichloromethane to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N4-acylated product.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.
-
Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction, especially during the addition of the reactive acyl chloride.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acyl chloride.
IV. N-Sulfonylation: Synthesizing Sulfonamides
The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs. The reaction of (S)-2-trifluoromethyl-piperazine with sulfonyl chlorides provides a direct route to this important class of compounds. Similar to acylation, sulfonylation preferentially occurs at the more nucleophilic N4 position.
Reaction Principle
The N-sulfonylation of an amine with a sulfonyl chloride is analogous to N-acylation. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the liberation of HCl. A base is required to neutralize the acid byproduct.
General Protocol: N4-Sulfonylation
| Parameter | Condition | Rationale |
| Substrates | (S)-2-Trifluoromethyl-piperazine, Aryl or Alkyl Sulfonyl Chloride | Sulfonyl chlorides are common and reactive sulfonating agents.[10] |
| Base | Pyridine, Triethylamine, or N,N-Diisopropylethylamine | Neutralizes the HCl byproduct. Pyridine can also act as a nucleophilic catalyst. |
| Solvent | Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) | Aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature to control the initial exotherm. |
| Reaction Time | 2-12 hours | Reaction times can vary depending on the reactivity of the sulfonyl chloride. |
Detailed Protocol: N4-Sulfonylation with Sulfonyl Chlorides
Materials:
-
(S)-2-Trifluoromethyl-piperazine
-
Sulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve (S)-2-trifluoromethyl-piperazine (1.0 equiv) in anhydrous dichloromethane.
-
Add pyridine (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with DCM and wash with 1 M aqueous copper(II) sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Challenges and Advanced Strategies: Coupling at the N1 Position
Functionalizing the less reactive N1 position of (S)-2-trifluoromethyl-piperazine requires overcoming the electronic deactivation and steric hindrance imposed by the adjacent CF3 group. This often necessitates more forcing conditions or alternative synthetic strategies.
Strategies for N1-Functionalization:
-
N4-Protection/Deprotection: The most common approach involves first protecting the more reactive N4-amine with a suitable protecting group (e.g., Boc, Cbz). The N1-amine can then be functionalized under more vigorous conditions, followed by deprotection of the N4-position.
-
Reductive Amination: Reductive amination offers a method to forge C-N bonds and can be applied to the N1 position, particularly with highly reactive aldehydes or ketones.[11]
-
Specialized Catalysis: For N1-arylation, more advanced Buchwald-Hartwig catalyst systems with highly active ligands may be required to achieve reasonable yields.
Illustrative Protocol: N1-Acylation of N4-Boc-(S)-2-Trifluoromethyl-piperazine
This protocol demonstrates the acylation of the N1 position after protecting the N4 position.
Figure 2. Strategy for selective N1-acylation via N4-protection.
Conclusion
(S)-2-Trifluoromethyl-piperazine is a valuable building block for the synthesis of complex molecules in drug discovery. A thorough understanding of its differential reactivity is paramount for successful and selective functionalization. The protocols and insights provided in this guide offer a robust starting point for researchers to effectively utilize this scaffold in their synthetic endeavors. By carefully selecting reagents and optimizing reaction conditions, the unique properties of the trifluoromethyl group can be harnessed to create novel and potent therapeutic agents.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
ResearchGate. (2023). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]
-
Guerra, F. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483. [Link]
-
Nagal, A. S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7349. [Link]
-
ResearchGate. (2015). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. [Link]
-
RSC Publishing. (2018). N-Arylations of trifluoromethylated N-acylhydrazones with diaryliodonium salts as arylation reagents. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 51(38), 9478-9482. [Link]
-
National Institutes of Health. (2014). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]
-
ResearchGate. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. [Link]
-
ResearchGate. (2015). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. [Link]
-
MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
Frontiers. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]
-
ScienceOpen. (2019). Synthesis of 2-trifluoromethylated piperidines and azepanes. [Link]
-
ResearchGate. (2005). Amide bond formation using amino acid fluorides. [Link]
-
Beilstein Journals. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. [Link]
-
MDPI. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]
-
RSC Publishing. (2020). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. [Link]
-
PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Asian Journal of Chemistry. (2011). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]
-
Frontiers. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. [Link]
-
MDPI. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
ChemRxiv. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]
-
ResearchGate. (2019). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. [Link]
-
National Institutes of Health. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
MDPI. (2021). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
-
National Institutes of Health. (2016). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. [Link]
Sources
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for (S)-2-Trifluoromethyl-piperazine
Introduction & Molecule Profile[1]
(S)-2-Trifluoromethyl-piperazine is a critical chiral building block used in the synthesis of diverse pharmaceutical agents, including antiretrovirals and oncology targets. Its analysis presents two distinct chromatographic challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering it nearly invisible to standard UV detection (254 nm). It requires detection at low wavelengths (200–210 nm) or alternative detectors (CAD/MS). -
Basic Amine Tailing: The secondary amine functionalities (pKa ~9.0) interact strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution unless specific mobile phase modifiers or end-capped columns are used.
Physicochemical Profile
| Property | Value | Implication for HPLC |
| Structure | Piperazine ring with | Polar, basic, chiral. |
| pKa | ~5.4 (N1), ~9.7 (N4) | Positively charged at neutral/low pH. Requires high pH or ion suppression for retention. |
| UV Max | ~205 nm (End absorption) | Critical: Solvents must have high UV transmission (Use ACN, avoid Acetone/MeOH). |
| Solubility | Water, Methanol, DCM | Compatible with Reverse Phase (RP) and Normal Phase (NP). |
Method Strategy: The Dual-Stream Approach
To ensure comprehensive quality control, two distinct methods are required:
-
Method A (Achiral): Determines chemical purity and quantifies synthesis by-products.
-
Method B (Chiral): Determines Enantiomeric Excess (% ee) to confirm the (S)-isomer purity.
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on analytical goals.
Protocol A: Chemical Purity (Reverse Phase)
Objective: Quantify chemical impurities. Challenge: The basic amine causes tailing at low pH. Solution: High pH Mobile Phase. By operating at pH 10 (above the pKa), the amine is deprotonated (neutral), increasing hydrophobicity (retention) and eliminating silanol interactions (peak tailing).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) | Hybrid particle technology stable up to pH 12. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with | High pH suppresses ionization; Bicarbonate is volatile (MS compatible). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol; essential for 205 nm detection. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 205 nm | The molecule has no absorption >220 nm.[1] |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 17.0 | 95 | 5 |
Step-by-Step Preparation:
-
Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Add ~2-3 mL Ammonium Hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.22 µm nylon filter.
-
Sample Diluent: 50:50 Water:Acetonitrile. (Do not use pure ACN as it may precipitate buffer salts in the injector).
-
System Check: Inject a blank. Ensure the baseline at 205 nm is stable. If drifting, ensure the ACN quality is "Gradient Grade."
Protocol B: Chiral Purity (Normal Phase)
Objective: Separate the (S)-enantiomer from the (R)-enantiomer. Challenge: Chiral recognition requires specific steric interactions. Amine tailing can mask separation. Solution: Use a polysaccharide column with a basic additive (Diethylamine) to mask silanols.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm) | Amylose-based selectors are the "gold standard" for piperazines. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Ethanol is a better hydrogen-bond donor than IPA for this separation. DEA is mandatory for peak shape. |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV @ 210 nm | Hexane/Ethanol are transparent at this wavelength. |
| Temp | 25°C | Lower temperature often improves chiral resolution ( |
Step-by-Step Preparation:
-
Mobile Phase: Measure 900 mL n-Hexane and 100 mL Ethanol. Add 1.0 mL Diethylamine (DEA). Mix thoroughly.
-
Note: DEA is volatile. Prepare fresh daily to maintain retention time reproducibility.
-
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Dilute to 0.1 mg/mL with Mobile Phase.[2]
-
Caution: Do not dissolve in pure DMSO or Water, as these are immiscible or damaging to standard Normal Phase systems.
-
Troubleshooting & Critical Factors
The "Ghost Peak" Phenomenon (Low UV)
At 205 nm, HPLC systems are hyper-sensitive to contaminants.
-
Symptom: Random peaks or rising baseline during gradient.
-
Cause: Aged Acetonitrile or contaminated water.
-
Fix: Use fresh Milli-Q water (18.2 MΩ). Use "Far UV" grade Acetonitrile. Avoid trifluoroacetic acid (TFA) as it absorbs strongly below 215 nm; use Formic Acid or Phosphate instead if pH adjustment is needed.
Peak Tailing (The Silanol Effect)
Piperazines are notorious for tailing (
-
Mechanism: The protonated nitrogen interacts with deprotonated silanols (
) on the silica support. -
Fix (RP-HPLC): Switch to high pH (pH 10) as described in Protocol A.
-
Fix (Chiral): Increase Diethylamine (DEA) from 0.1% to 0.2%.
Sample Stability
2-Trifluoromethyl-piperazine can absorb
-
Protocol: Store solid standards under Nitrogen. Prepare samples immediately before injection.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from
-
Thermo Scientific. (2024).[4] Product Specification: (+/-)-2-(Trifluoromethyl)piperazine.[4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from
-
SIELC Technologies. (2024). HPLC Analysis of Piperazine on Primesep 100. Retrieved from
Sources
- 1. jocpr.com [jocpr.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (+/-)-2-(Trifluoromethyl)piperazine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. 2-(Trifluoromethyl)piperazine CAS#: 131922-05-9 [amp.chemicalbook.com]
- 6. H32524.03 [thermofisher.com]
Application Note: GC-MS Analysis of (S)-2-Trifluoromethyl-piperazine and its Derivatives
Introduction
(S)-2-Trifluoromethyl-piperazine and its derivatives are increasingly significant scaffolds in modern drug discovery and development. The unique stereochemistry and the presence of the trifluoromethyl group confer desirable properties to parent molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3][4] As such, robust and sensitive analytical methods are paramount for their quantification in various matrices, from raw materials to biological samples. This application note provides a comprehensive guide to the analysis of (S)-2-Trifluoromethyl-piperazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.
The piperazine ring is a common feature in many commercially available drugs, including those with antidepressant, antipsychotic, antihistamine, and antifungal properties.[4][5] The introduction of a trifluoromethyl group can significantly alter the pharmacological profile of these molecules.[1] This guide is intended for researchers, scientists, and drug development professionals who require a detailed, field-proven protocol for the GC-MS analysis of this important class of compounds. We will delve into sample preparation, derivatization strategies, chromatographic separation, and mass spectrometric detection, with a focus on the causality behind experimental choices to ensure trustworthy and reproducible results.
Principles of GC-MS for Piperazine Analysis
Gas Chromatography-Mass Spectrometry is an ideal analytical technique for the analysis of (S)-2-Trifluoromethyl-piperazine and its derivatives due to its high separation efficiency and sensitive, specific detection capabilities. The workflow involves volatilizing the sample, separating its components in a gaseous state as they pass through a capillary column, and then detecting the individual components by mass spectrometry.
The Necessity of Derivatization
Piperazines, including (S)-2-Trifluoromethyl-piperazine, are polar compounds containing secondary amine functional groups. These characteristics can lead to poor chromatographic peak shape (tailing) and low sensitivity due to interactions with active sites in the GC inlet and column. To overcome these issues, derivatization is a crucial step in the analytical workflow.[6][7] Derivatization converts the polar N-H groups into less polar, more volatile derivatives, resulting in improved peak symmetry and enhanced detection.
Common derivatizing agents for amines include acylating agents like trifluoroacetic anhydride (TFAA) and silylating agents.[6][8] The choice of derivatizing agent depends on the specific derivative and the matrix. For instance, perfluoroacylation with reagents like TFAA often yields derivatives with excellent chromatographic properties and characteristic mass spectral fragmentation patterns.[6][9]
Chiral Separation
Given the stereochemistry of (S)-2-Trifluoromethyl-piperazine, chiral gas chromatography is essential for enantiomeric purity assessment. Chiral columns, which contain a chiral stationary phase, enable the separation of enantiomers.[10] This is critical in pharmaceutical analysis as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the GC-MS analysis of (S)-2-Trifluoromethyl-piperazine and its derivatives.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and pre-concentrate it to a level suitable for GC-MS analysis. The following protocol is a general guideline and may need to be optimized for specific matrices (e.g., plasma, urine, reaction mixtures).
Protocol for Extraction from an Aqueous Matrix:
-
pH Adjustment: To 1 mL of the aqueous sample, add a suitable base (e.g., 1 M NaOH) to adjust the pH to >10. This ensures that the piperazine derivatives are in their free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and then centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times to maximize recovery.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]
Derivatization Protocol
The following protocol details the derivatization of the extracted analyte using Trifluoroacetic Anhydride (TFAA).
-
Reagent Addition: To the dry residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.[6]
-
Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes.[6]
-
Evaporation: After incubation, cool the sample to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the derivatized residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.[6]
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of derivatized (S)-2-Trifluoromethyl-piperazine.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890A GC or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5975C MS or equivalent | Provides sensitive and reliable mass analysis. |
| GC Column | Rtx-200 (30 m x 0.25 mm, 0.50 µm) or equivalent chiral column (e.g., Chiralpak) | Rtx-200 is a trifluoropropyl methyl polysiloxane phase suitable for separating many piperazine derivatives.[11][12] A chiral column is necessary for enantiomeric separation.[13] |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis.[6] |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance. |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 12°C/min to 180°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min) | This temperature program allows for the separation of the analyte from potential interferences.[12] |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates a library-searchable mass spectrum. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized analyte and its fragments. |
Data Analysis and Interpretation
Expected Fragmentation Patterns
Electron ionization of trifluoroacetylated piperazine derivatives typically leads to fragmentation initiated at the nitrogen atoms of the piperazine ring.[11] The fragmentation pattern is crucial for structural elucidation and confirmation of the analyte's identity.
For a TFA-derivatized (S)-2-Trifluoromethyl-piperazine, characteristic fragments would arise from cleavage of the piperazine ring and the loss of the trifluoroacetyl group. The presence of the trifluoromethyl group on the piperazine ring will also influence the fragmentation, leading to specific ions that can be used for identification.
Diagram of a Typical GC-MS Workflow:
Caption: Workflow for the GC-MS analysis of (S)-2-Trifluoromethyl-piperazine.
Quantitative Analysis
For quantitative analysis, it is recommended to use a deuterated internal standard corresponding to the analyte of interest. The use of an internal standard corrects for variations in extraction efficiency and instrument response. A calibration curve should be prepared by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area ratio to the internal standard against the calibration curve.
Table of Typical Validation Parameters:
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | [6][14] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | [6][14] |
| Accuracy (% Recovery) | 80-120% | [6] |
| Precision (% RSD) | < 15% | [6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC system. | Optimize derivatization conditions (time, temperature, reagent concentration); Use a fresh, deactivated inlet liner and trim the column. |
| Low Sensitivity | Poor extraction recovery; Analyte degradation. | Optimize extraction pH and solvent; Ensure derivatization protects the analyte from thermal degradation in the inlet. |
| No Peak Detected | Incorrect GC-MS parameters; Sample concentration below LOD. | Verify all GC-MS parameters; Concentrate the sample further or use a larger sample volume. |
| Co-eluting Peaks | Inadequate chromatographic separation. | Optimize the GC oven temperature program; Use a longer column or a column with a different stationary phase. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of (S)-2-Trifluoromethyl-piperazine and its derivatives. By following the detailed steps for sample preparation, derivatization, and GC-MS analysis, researchers can achieve reliable and accurate quantification of these important pharmaceutical compounds. The emphasis on the rationale behind each experimental choice is intended to empower the analyst to adapt and troubleshoot the method for their specific application, ensuring the generation of high-quality, trustworthy data.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. Available at: [Link]
-
GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate. Available at: [Link]
- CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents.
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - Oxford Academic. Available at: [Link]
-
New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Available at: [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC - NIH. Available at: [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
-
Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - ResearchGate. Available at: [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. - ResearchGate. Available at: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
Sources
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 7. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
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- 14. scholars.direct [scholars.direct]
Mastering the Synthesis: A Guide to Protecting Group Strategies for (S)-2-Trifluoromethyl-piperazine
Introduction: The Significance of (S)-2-Trifluoromethyl-piperazine in Modern Drug Discovery
(S)-2-Trifluoromethyl-piperazine is a privileged scaffold in medicinal chemistry, valued for its unique stereochemistry and the metabolic stability conferred by the trifluoromethyl group. Its incorporation into drug candidates can significantly enhance properties such as lipophilicity, membrane permeability, and binding affinity to biological targets. However, the synthetic utility of this building block is critically dependent on the ability to selectively functionalize its two distinct secondary amine positions, N1 and N4. The presence of the electron-withdrawing trifluoromethyl group at the C2 position introduces a significant electronic and steric bias, rendering the N1 and N4 nitrogens chemically non-equivalent. This guide provides a comprehensive overview of protecting group strategies to navigate this challenge, enabling researchers to unlock the full potential of this versatile scaffold in drug development programs.
The Challenge of Regioselectivity: Understanding the N1 vs. N4 Reactivity
The core synthetic challenge in manipulating (S)-2-trifluoromethyl-piperazine lies in achieving regioselective protection of one nitrogen atom over the other. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity and nucleophilicity of the adjacent N1 amine. Conversely, the N4 amine, being further removed from this electronic influence, retains a higher degree of nucleophilicity. This inherent difference in reactivity forms the basis for regioselective mono-protection.
Below is a diagram illustrating the logical flow for selecting a protecting group strategy based on the desired outcome.
Caption: Decision workflow for selecting a protecting group strategy.
Part 1: Selective Protection of the N4-Position
Capitalizing on the higher nucleophilicity of the N4 amine, regioselective mono-protection at this position can be readily achieved under carefully controlled conditions. The general strategy involves using a slight excess of the piperazine starting material relative to the protecting group reagent.
Key Protecting Groups for N4-Functionalization
| Protecting Group | Reagent | Key Advantages | Deprotection Conditions | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of conditions, easily removed. | Acidic conditions (e.g., TFA, HCl).[1][2] | Orthogonal to Cbz, Fmoc. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[3] | Orthogonal to Boc, Fmoc. |
Protocol 1: Regioselective N4-Boc Protection
This protocol aims for the selective protection of the more nucleophilic N4 nitrogen.
Materials:
-
(S)-2-Trifluoromethyl-piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (S)-2-trifluoromethyl-piperazine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-4-Boc-2-trifluoromethyl-piperazine.
Part 2: Strategies for N1-Protection and Orthogonal Protection
Achieving selective protection at the sterically hindered and electronically deactivated N1 position is more challenging and typically requires a multi-step approach. An effective strategy involves the initial protection of both nitrogen atoms followed by the selective deprotection of the N4-protecting group. For maximum synthetic flexibility, an orthogonal protecting group strategy is highly recommended.[4] This involves the use of two different protecting groups that can be removed under distinct conditions without affecting each other.
Protocol 2: Orthogonal Protection - N4-Cbz, N1-Boc
This protocol establishes an orthogonal protection scheme, allowing for selective functionalization at either nitrogen.
Step 1: N4-Cbz Protection
-
Follow the procedure outlined in Protocol 1 , substituting benzyl chloroformate (Cbz-Cl) for di-tert-butyl dicarbonate. This will yield (S)-4-Cbz-2-trifluoromethyl-piperazine.
Step 2: N1-Boc Protection
-
Dissolve the (S)-4-Cbz-2-trifluoromethyl-piperazine (1.0 equivalent) obtained from the previous step in anhydrous DCM.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1 to obtain (S)-4-Cbz-1-Boc-2-trifluoromethyl-piperazine.
Step 3: Selective Deprotection of N4-Cbz
-
Dissolve the fully protected piperazine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature.
-
Monitor the reaction until the Cbz group is completely removed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield (S)-1-Boc-2-trifluoromethyl-piperazine.
Caption: Workflow for achieving selective N1-protection.
Part 3: Deprotection Protocols
The ability to efficiently remove the protecting groups is as crucial as their introduction. The choice of deprotection method should be guided by the stability of the rest of the molecule.
Protocol 3: Boc Deprotection
Materials:
-
N-Boc protected (S)-2-trifluoromethyl-piperazine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected piperazine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 4: Cbz Deprotection
Materials:
-
N-Cbz protected (S)-2-trifluoromethyl-piperazine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected piperazine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Securely attach a hydrogen-filled balloon or place the flask on a Parr hydrogenator.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected piperazine.
Conclusion
The strategic application of protecting groups is paramount for the successful synthetic manipulation of (S)-2-trifluoromethyl-piperazine. By understanding the inherent reactivity differences between the N1 and N4 positions, chemists can devise robust and regioselective protection and deprotection schemes. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ this valuable building block in the synthesis of novel and complex molecules for drug discovery and development.
References
-
Boc Deprotection - TFA - Common Organic Chemistry. The University of Sheffield. Accessed January 28, 2026. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 28, 2026. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Accessed January 28, 2026. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Accessed January 28, 2026. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in (S)-2-Trifluoromethyl-piperazine Synthesis
Welcome to the technical support center for the synthesis of (S)-2-Trifluoromethyl-piperazine and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this stereoselective synthesis. The trifluoromethyl-piperazine moiety is a privileged scaffold in medicinal chemistry, and its successful, high-purity synthesis is critical for drug discovery programs.[1][2]
This document provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on a robust and scalable pathway. We will delve into the causality behind experimental observations and provide validated protocols to ensure reproducible, high-yield outcomes.
Overview of the Recommended Synthetic Pathway
The recommended asymmetric synthesis for N-protected (S)-2-Trifluoromethyl-piperazine is a multi-step process designed for high stereochemical control and scalability. The core strategy involves the diastereoselective aza-Michael addition of a chiral auxiliary to an activated trifluoromethylated alkene, followed by functional group transformations and ring closure.[3][4]
Here is a visual representation of the overall workflow:
Caption: General workflow for the asymmetric synthesis of (S)-2-Trifluoromethyl-piperazine.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: The Aza-Michael Addition
The first critical step is the conjugate addition of a chiral nucleophile to establish the stereocenter. A common and effective method is the aza-Michael addition of (S)-4-phenyl-2-oxazolidinone to (E)-3,3,3-trifluoro-1-nitropropene.[3][4]
Question 1: My aza-Michael addition is showing low diastereoselectivity. What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity in this step is a common hurdle. The facial selectivity of the addition to the nitroalkene is governed by the chiral auxiliary and the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Causality - The Transition State: The reaction proceeds through a transition state where the chiral auxiliary directs the incoming nitroalkene to a specific face. Factors that disrupt the organization of this transition state, such as improper solvent choice or temperature, will decrease the diastereomeric excess (d.e.).
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like toluene or dichloromethane (DCM) often provide better stereocontrol than polar aprotic solvents (e.g., THF, DMF) or protic solvents.
-
Temperature Control: This reaction is highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance diastereoselectivity by favoring the more ordered, lower-energy transition state.
-
Reaction Concentration: Surprisingly, dilution can be beneficial. Lowering the concentration of the nitroalkene (e.g., to 0.1-0.25 M) can improve diastereoselectivity, potentially by minimizing aggregation or side reactions.[5]
-
Base/Catalyst Quality: If using a catalytic amount of a weak base, ensure it is anhydrous and of high purity. The choice of base can also influence the outcome.
-
Question 2: The yield of my Michael adduct is low, and I see multiple side products on my TLC/LC-MS. What are these impurities?
Answer: Low yields are often due to side reactions involving the highly electrophilic nitroalkene or the product itself.
-
Causality - Competing Reactions: The nitroalkene is a potent Michael acceptor, but it can also undergo polymerization or react with other nucleophiles. The nitro group itself can also be involved in side reactions.
-
Common Side Products & Solutions:
-
Isomerization of the Nitroalkene: Under basic conditions, the starting nitroalkene can isomerize to unreactive or less reactive isomers.[6] To mitigate this, add the base slowly at a low temperature to a solution of the amine and the nitroalkene.
-
Retro-Aza-Henry Reaction: The Michael adduct can undergo a retro-aza-Henry type elimination, especially in protic solvents or with excess base, leading back to starting materials or other degradation products.[7] Using a stoichiometric amount of the amine nucleophile and carefully controlling the base is crucial.
-
Polymerization: Ensure slow addition of reagents and maintain dilute conditions to disfavor the polymerization of the nitroalkene.
-
Part 2: Reduction, Cyclization, and Ring Formation
Once the chiral Michael adduct is secured, the next phase involves converting the nitro group into an amine and constructing the piperazine ring.
Question 3: My nitro group reduction is incomplete or is reducing other functional groups. How can I achieve selective reduction?
Answer: The reduction of an aliphatic nitro group in a complex molecule requires careful selection of reagents to avoid unwanted side reactions.
-
Causality - Reagent Chemoselectivity: Powerful reducing agents like LiAlH₄ can reduce other functional groups (e.g., the oxazolidinone carbonyl) and are generally not suitable for aromatic nitro compounds.[8] Catalytic hydrogenation is often preferred.
-
Recommended Reduction Protocol:
-
Reagent: Palladium on carbon (Pd/C) with a hydrogen source is a reliable method.[8] Raney Nickel is an alternative, especially if dehalogenation is a concern on other parts of the molecule.
-
Hydrogen Source: Hydrogen gas (H₂) at moderate pressure (50 psi) is standard. Alternatively, transfer hydrogenation using ammonium formate or cyclohexene can be effective and avoids the need for a high-pressure hydrogenation apparatus.
-
Troubleshooting: If the reaction stalls, this may be due to catalyst poisoning. Ensure starting materials are pure. If necessary, filter the reaction mixture through celite and add fresh catalyst.
-
Question 4: The intramolecular cyclization to form the piperazinone is low-yielding, and I'm isolating a five-membered lactam side product. What is happening?
Answer: After acylating the newly formed amine with chloroacetyl chloride, the subsequent base-mediated cyclization is an intramolecular SN2 reaction. The formation of a five-membered ring (lactam) suggests an alternative cyclization pathway is competing.
-
Causality - Baldwin's Rules & Reaction Kinetics: While 6-endo-trig cyclizations to form piperazinones are generally favored, competing 5-exo-trig cyclization can occur if the conformation of the linear precursor is not optimal or if the reaction conditions promote the alternative pathway. This has been observed in similar syntheses.[9]
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF or acetonitrile. Stronger, more nucleophilic bases could lead to other side reactions.
-
Temperature Control: Perform the cyclization at a controlled temperature. Adding the base at a lower temperature (e.g., 0 °C) and then slowly warming to room temperature or slightly above can improve selectivity and yield.[9]
-
Slow Addition: Adding the base slowly to a dilute solution of the chloroacetylated intermediate can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Part 3: Final Deprotection and Purification
Question 5: I'm observing racemization (loss of enantiomeric excess) after the final Boc-deprotection step. How can I prevent this?
Answer: Racemization is a significant risk, particularly for chiral centers alpha to a nitrogen atom. The acidic conditions typically used for Boc deprotection can facilitate the formation of a planar, achiral iminium ion intermediate, which then reprotonates non-stereoselectively.[9][10][11]
-
Causality - Iminium Ion Formation: Strong acids like trifluoroacetic acid (TFA) can protonate the piperazine nitrogen, leading to ring-opening or the formation of an iminium ion at the chiral center, which scrambles the stereochemistry.
-
Mitigation Strategies:
-
Milder Acidic Conditions: Use milder conditions for deprotection. A solution of HCl in a non-polar solvent like dioxane or diethyl ether is often effective and less prone to causing racemization than neat TFA.[12]
-
Temperature Control: Perform the deprotection at 0 °C or room temperature. Avoid heating.
-
Careful Work-up: After deprotection, neutralize the resulting hydrochloride salt carefully with a cold, aqueous base (e.g., NaHCO₃ or K₂CO₃) to regenerate the free amine. Perform extractions quickly at low temperatures.[9]
-
Caption: Simplified mechanism of acid-mediated racemization.
Question 6: I am struggling to purify the final (S)-2-Trifluoromethyl-piperazine using silica gel chromatography. The product streaks badly and the yield is poor.
Answer: Purifying basic amines on standard silica gel is notoriously difficult due to strong acid-base interactions between the amine and the acidic silanol groups on the silica surface.[13] This leads to peak tailing, irreversible adsorption, and low recovery.
-
Causality - Silica Acidity: Silica gel is acidic (pKa ≈ 4.5) and will protonate basic amines, causing them to bind strongly to the stationary phase.
-
Purification Protocol & Tips:
-
Deactivate the Silica: Before running the column, pre-treat the mobile phase by adding a small amount of a volatile amine base. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). This TEA will neutralize the acidic sites on the silica.[13]
-
Alternative: Basic Alumina: If streaking persists, consider using basic or neutral alumina as the stationary phase instead of silica.
-
Solvent System: A gradient of dichloromethane (DCM) and methanol is often effective for eluting polar amines. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 10% MeOH in DCM, with 0.5% TEA constant throughout).
-
Post-Purification: After chromatography, the volatile TEA can be removed from the product fractions by co-evaporation with a suitable solvent like DCM or by a mild acidic wash followed by re-extraction of the free amine.
-
Validated Experimental Protocols
Protocol 1: Diastereoselective Aza-Michael Addition
This protocol is adapted from established procedures for the synthesis of N-Boc-3-(trifluoromethyl)piperazines.[3][4]
-
To a stirred solution of (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM, to make a 0.2 M solution) at 0 °C under a nitrogen atmosphere, add (E)-3,3,3-trifluoro-1-nitropropene (1.1 eq.).
-
Add a weak base, such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.), dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired Michael adduct with high diastereomeric purity.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
Determining the enantiomeric purity of the final product is essential. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[14]
-
Column Selection: A Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent amylose or cellulose-based CSP) is a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10 v/v). If separation is poor, screen other ratios (e.g., 95:5, 80:20) and consider adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to improve peak shape.
-
Polar Organic Mode: If normal phase fails, screen with 100% Methanol or 100% Acetonitrile.
-
-
Typical HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 5-10 µL
-
-
Data Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100. A resolution (Rs) value of ≥ 1.5 indicates baseline separation.
Data Summary Tables
Table 1: Troubleshooting Guide Summary
| Issue Encountered | Stage | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | Aza-Michael Addition | High temperature, polar solvent, high concentration | Lower reaction temp. to 0 °C or below; use non-polar solvent (DCM, Toluene); dilute reaction mixture.[5] |
| Reaction Stalls | Nitro Reduction | Catalyst poisoning, insufficient H₂ pressure | Purify starting material; add fresh catalyst; increase H₂ pressure or switch to transfer hydrogenation. |
| Side Product Formation | Cyclization | Incorrect base, high temperature | Use a non-nucleophilic base (K₂CO₃); control temperature (start at 0 °C); use dilute conditions.[9] |
| Racemization | Deprotection | Harsh acidic conditions (e.g., neat TFA) | Use milder conditions (HCl in dioxane); perform at 0 °C; careful basic work-up.[9][12] |
| Poor Chromatographic Peak Shape | Purification | Amine interaction with acidic silica | Add 0.5-1% triethylamine to the mobile phase; use basic alumina as stationary phase.[13] |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jgtps.com [jgtps.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (S)-2-Trifluoromethyl-piperazine Stability Guide
Version: 1.0
Introduction
(S)-2-Trifluoromethyl-piperazine is a critical chiral building block in modern drug discovery and development. Maintaining its enantiomeric integrity is paramount to ensuring the desired pharmacological activity and avoiding potential off-target effects or toxicity associated with the (R)-enantiomer. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers prevent racemization of this valuable compound during storage, handling, and reaction workups.
Our approach is grounded in a mechanistic understanding of racemization pathways, offering not just "what to do" but "why you're doing it." By understanding the root causes of enantiomeric degradation, you can proactively design robust experimental procedures.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers working with (S)-2-Trifluoromethyl-piperazine.
Issue 1: Loss of Enantiomeric Excess (% ee) After Basic Workup
Question: I've performed a reaction to synthesize (S)-2-Trifluoromethyl-piperazine and my initial in-situ analysis shows high % ee. However, after a standard aqueous basic workup (e.g., with NaHCO₃ or K₂CO₃), I'm observing a significant drop in enantiomeric purity. What is happening and how can I prevent it?
Answer: This is a classic problem stemming from the chemical nature of your target molecule. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which makes the proton on the chiral carbon (C2) acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enamine or a related carbanionic intermediate.[1][2] Reprotonation of this intermediate can occur from either face, leading to the formation of both (S) and (R) enantiomers, thus causing racemization.[1][2]
Troubleshooting Steps:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases during the workup. Even seemingly "mild" bases like sodium bicarbonate can be sufficient to cause racemization over time, especially at elevated temperatures.
-
Use a Buffered System: If a basic wash is necessary to remove acidic impurities, consider using a carefully controlled buffered solution at a pH that is high enough to neutralize the acid but low enough to minimize deprotonation at the chiral center. A study on piperazine derivatives suggests that maintaining a pH between 8.7 and 9.6 can be a good starting point, though this needs to be optimized for your specific substrate.[3]
-
Minimize Contact Time: Perform the basic wash as quickly as possible and at low temperatures (0-5 °C) to reduce the rate of racemization.
-
Alternative Workup - Acidic Extraction: A more robust method is to perform an acidic extraction. Quench your reaction mixture with a non-aqueous solvent and then extract your amine into a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine salt is significantly more stable against racemization. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities.
-
Direct Precipitation of the Salt: After quenching the reaction, consider adding an acid (like HCl in dioxane) to precipitate the hydrochloride salt directly from the organic mixture. This avoids an aqueous workup altogether.[4]
Issue 2: Racemization During Storage
Question: I received a batch of (S)-2-Trifluoromethyl-piperazine with high enantiomeric purity, but after storing it for several weeks, I've noticed a decrease in its % ee. What are the optimal storage conditions?
Answer: Racemization can occur during storage if the compound is exposed to unfavorable conditions. Factors such as temperature, solvent, and exposure to atmospheric components can contribute to a gradual loss of enantiomeric purity.[2][5]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Form | As a crystalline salt (e.g., hydrochloride or tartrate) | The protonated form is less susceptible to deprotonation at the chiral center. |
| Temperature | ≤ 4 °C (Refrigerated) | Lower temperatures decrease the rate of any potential racemization pathways.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and CO₂ which can form acidic/basic species in solution. |
| Solvent | Store as a dry solid. If a solution is necessary, use a dry, aprotic, non-polar solvent. | Avoid protic solvents like alcohols which can facilitate proton exchange and potentially increase the rate of racemization.[2] |
Issue 3: Inconsistent % ee Results in Analytical Samples
Question: I am getting variable % ee values when I analyze my (S)-2-Trifluoromethyl-piperazine samples by chiral HPLC. What could be causing this?
Answer: Inconsistent analytical results can stem from racemization occurring during sample preparation or the analysis itself.
Analytical Best Practices:
-
Sample Preparation:
-
Solvent: Dissolve your sample in the mobile phase or a compatible aprotic solvent immediately before injection.
-
Temperature: Keep your sample vials cool, preferably in an autosampler set to a low temperature (e.g., 4-10 °C).
-
pH: Ensure the sample solvent is neutral or slightly acidic. Avoid basic conditions in your sample diluent.
-
-
Chiral HPLC Method:
-
Mobile Phase: Use a well-chosen mobile phase. For amine separations, it's common to add a small amount of an amine modifier (like diethylamine) to improve peak shape. However, be aware that a basic mobile phase could potentially cause on-column racemization. If you observe peak tailing or broadening of the second eluting peak, this might be an indication of on-column epimerization.
-
Temperature Control: Use a column oven to maintain a consistent and controlled temperature. Temperature can significantly affect enantioselectivity.
-
dot
Caption: Troubleshooting inconsistent % ee results.
II. Key Experimental Protocols
To ensure the highest fidelity in your experiments, we provide the following validated protocols.
Protocol 1: Recommended Quenching and Workup Procedure to Prevent Racemization
This protocol is designed for a typical reaction where (S)-2-Trifluoromethyl-piperazine is the final product in an organic solvent.
Objective: To isolate the product as its hydrochloride salt, minimizing exposure to basic conditions.
Materials:
-
Reaction mixture containing (S)-2-Trifluoromethyl-piperazine
-
Anhydrous, aprotic solvent (e.g., MTBE, Toluene)
-
2M HCl in Diethyl Ether or Dioxane
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice bath.
-
Quench (if necessary): If your reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For example, a reaction containing a hydride source could be quenched by the slow addition of ethyl acetate.
-
Dilute: Dilute the cooled reaction mixture with a dry, aprotic solvent like MTBE. This will help to precipitate the product salt cleanly.
-
Precipitate the Salt: Under a blanket of inert gas, slowly add 2M HCl in diethyl ether or dioxane dropwise to the stirred solution. You should observe the formation of a precipitate.
-
Monitor pH: If possible, use pH paper moistened with methanol to check the pH of the slurry. You are aiming for a pH of 1-2.
-
Isolate the Product: Isolate the precipitated (S)-2-Trifluoromethyl-piperazine HCl salt by vacuum filtration.
-
Wash: Wash the filter cake with cold, dry MTBE or another suitable aprotic solvent to remove any remaining impurities.
-
Dry: Dry the solid product under high vacuum at a temperature not exceeding 40 °C.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
Objective: To accurately determine the % ee of (S)-2-Trifluoromethyl-piperazine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A column based on a polysaccharide derivative (e.g., Chiralpak series) is often a good starting point for chiral amines.
Typical Method Parameters:
| Parameter | Condition |
| Column | Chiralpak IC (or similar) |
| Mobile Phase | Hexane/Ethanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase. |
Note: This is a starting point. The mobile phase composition and column choice may require optimization for your specific sample matrix.[6]
III. Mechanistic Insights & Visualizations
Understanding the mechanism of racemization is key to its prevention.
The Racemization Pathway
The primary pathway for racemization of (S)-2-Trifluoromethyl-piperazine is through base-mediated deprotonation at the chiral center (C2). The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent C-H bond.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chiral inversion - Wikipedia [en.wikipedia.org]
- 6. uma.es [uma.es]
Technical Support Center: Analytical Method Validation for (S)-2-Trifluoromethyl-piperazine
Introduction: The Analyte Profile
Welcome to the technical support hub for (S)-2-Trifluoromethyl-piperazine . This guide addresses the specific analytical challenges posed by this molecule. Unlike standard pharmaceutical intermediates, this compound presents a "perfect storm" of analytical difficulties:
-
Chirality: The (S)-enantiomer requires strict enantiomeric excess (ee) control.
-
Lack of Chromophore: The saturated piperazine ring and the trifluoromethyl (
) group provide negligible UV absorbance above 210 nm.[1] -
Basicity & Polarity: As a secondary amine, it interacts strongly with residual silanols on HPLC columns, leading to severe peak tailing.
-
Volatility: The free base is semi-volatile and air-sensitive (absorbs
), necessitating careful sample handling or salt formation.
Module 1: Method Development Strategy
Q: Which detection method should I use? UV, CAD, or MS?
A: This depends on your required Limit of Quantitation (LOQ).
-
For Assay (>98% purity): UV at 200–210 nm is feasible only if you use phosphate buffers (transparent) and high-purity solvents. Avoid acetate or formate buffers as they absorb in this region.
-
For Impurities (<0.1%): Direct UV is often insufficient. You must use Derivatization or LC-MS/CAD .
-
Recommendation:Pre-column derivatization with Benzoyl Chloride is the most robust technique for QC labs. It adds a strong chromophore (UV 254 nm), reduces basicity (improving peak shape), and stabilizes the molecule.
-
Q: What is the recommended Chiral Method?
A: The
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose) are superior to coated columns (AD/OD) because they tolerate the aggressive solvents often needed to solubilize piperazines.
-
Mobile Phase: Heptane : Ethanol : Diethylamine (DEA) (90:10:0.1).
-
Critical Note: The DEA is mandatory. Without it, the amine moiety will interact with the silica support, causing the peaks to broaden and merge.
-
Q: How do I handle the "Air Sensitivity" during validation?
A: The free base absorbs atmospheric
-
Protocol: Always prepare standards in degassed diluent and store in amber vials. If possible, validate the method using the HCl salt form, which is stable, and calculate the free base equivalent.
Module 2: Troubleshooting & FAQs
Issue 1: Severe Peak Tailing (Asymmetry > 2.0)
User Report: "My peak looks like a shark fin. I'm using a C18 column with 0.1% Formic Acid."
Root Cause: The protonated amine (
-
Switch pH: Move to high pH (pH 9.5) using an Ammonium Bicarbonate buffer. This deprotonates the amine (neutral form), eliminating silanol interaction.
-
Column Requirement: Use a hybrid-silica column (e.g., Waters XBridge or Agilent PLRP-S) resistant to high pH.
-
-
Ion Pairing: If you must use low pH, add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) instead of formic acid. The fluorinated anion pairs with the amine, masking the charge.
Issue 2: Ghost Peaks in Derivatized Samples
User Report: "I see extra peaks in my blank when using Benzoyl Chloride." Root Cause: Excess derivatizing reagent hydrolyzes to form Benzoic Acid. The Fix:
-
Quenching: You must add a quenching step (e.g., add Glycine or simply wait for hydrolysis in alkaline media) before injection.
-
Separation: Ensure your gradient separates the Benzoic Acid peak (elutes early) from the Benzoyl-Piperazine derivative (elutes late).
Issue 3: Enantiomeric Resolution Degrades Over Time
User Report: "My chiral resolution dropped from 2.5 to 1.2 after 50 injections." Root Cause: Accumulation of strongly retained non-chiral impurities or "memory effect" of the DEA modifier. The Fix:
-
Regeneration: Flush the chiral column with 100% Ethanol (for immobilized columns like IC/IA) to strip bound contaminants.
-
Check Mobile Phase: DEA is volatile. If you use premixed solvents, the DEA concentration drops over time. Prepare fresh mobile phase daily.
Module 3: Validation Protocols (ICH Q2 R2)
Specificity (Chiral & Achiral)
You must demonstrate the method can distinguish the analyte from:
-
Enantiomer: (R)-2-Trifluoromethyl-piperazine.
-
Regioisomers: 3-Trifluoromethyl-piperazine (often a byproduct of synthesis).
-
Synthetic Precursors: Pyrazine precursors or unreduced intermediates.
Acceptance Criteria:
Linearity & Range
Because of the derivatization step, linearity must be proven for the entire reaction, not just the detector response.
-
Protocol: Prepare a stock solution of the piperazine. Aliquot at 50%, 80%, 100%, 120%, and 150% levels.[2] Then perform the derivatization on each level individually.
-
Why? This validates that the derivatization reagent is in sufficient excess even at high concentrations.
Robustness (The "Design Space")
For this molecule, you must test:
-
Derivatization Reaction Time:
mins. -
Buffer pH:
units (Critical for amine peak shape). -
Column Temperature:
(Chiral separation is highly temperature-dependent; cooler is usually better for resolution).
Visualizations
Diagram 1: Method Development Decision Matrix
Caption: Logical workflow for selecting the correct detection and separation mode based on sensitivity needs.
Diagram 2: Troubleshooting Peak Tailing
Caption: Step-by-step logic to resolve amine peak tailing and asymmetry issues.
Summary Data Tables
Table 1: Recommended Chromatographic Conditions
| Parameter | Achiral Assay (Derivatized) | Chiral Purity (Direct) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm | Chiralpak IC or IA (Immobilized), 250 x 4.6mm, 5µm |
| Mobile Phase | A: Water (0.1% | Heptane : Ethanol : DEA (90 : 10 : 0.1) |
| Gradient | 5% B to 90% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Detection | UV 254 nm (Benzamide chromophore) | UV 210-220 nm (if possible) or Refractive Index |
| Sample Prep | React with Benzoyl Chloride in alkaline buffer | Dissolve in Mobile Phase (Free Base or neutralized salt) |
Table 2: Validation Acceptance Criteria (ICH Q2)
| Validation Parameter | Acceptance Criteria | Notes |
| Specificity | No interference at | Check blank for derivatization byproducts. |
| Linearity | Range: 80% to 120% of target concentration. | |
| Accuracy | 98.0% – 102.0% Recovery | Spiked samples at 3 levels (50%, 100%, 150%). |
| Precision (Repeatability) | RSD | For derivatization methods, precision is critical. |
| Solution Stability | Change in response | Derivativized samples are usually stable; Free base is not. |
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[4][5][6]
-
Reddy, P. R., et al. (2012).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][7] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1]
-
Thermo Scientific Chemicals. (n.d.).[8] (+/-)-2-(Trifluoromethyl)piperazine Product Specification and Safety Data Sheet. Fisher Scientific.
-
BenchChem. (2025).[7] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Analogous method for piperazine derivatives).[7]
Sources
- 1. jocpr.com [jocpr.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (+/-)-2-(Trifluoromethyl)piperazine, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
stability testing of (S)-2-Trifluoromethyl-piperazine under different conditions
Welcome to the comprehensive technical support guide for the stability testing of (S)-2-Trifluoromethyl-piperazine. This center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps to confidently assess the stability of this important chemical entity.
Understanding the Stability Profile of (S)-2-Trifluoromethyl-piperazine
(S)-2-Trifluoromethyl-piperazine is a chiral building block with increasing importance in pharmaceutical development. Its structure, containing a piperazine ring and an electron-withdrawing trifluoromethyl group, presents a unique stability profile. Understanding its potential chemical liabilities is the first step in designing a robust stability testing program.
The piperazine moiety, with its two secondary amine functional groups, is susceptible to oxidation and pH-dependent degradation. The trifluoromethyl group is generally stable but can influence the reactivity of the rest of the molecule. Based on the chemistry of related piperazine compounds, we can anticipate potential degradation pathways under forced conditions. For instance, studies on similar piperazine structures have shown susceptibility to thermal and oxidative degradation[1][2][3].
Troubleshooting Guide for Stability Studies
This section addresses common challenges and unexpected results you might encounter during your stability studies of (S)-2-Trifluoromethyl-piperazine.
Q1: My (S)-2-Trifluoromethyl-piperazine sample shows significant degradation at room temperature even in a neutral aqueous solution. What could be the cause?
A1: Several factors could be at play:
-
Dissolved Oxygen: Piperazine rings are susceptible to oxidation. Even atmospheric oxygen dissolved in your aqueous solution can lead to the formation of N-oxides or other oxidative degradants over time. It is advisable to use degassed solvents for your solutions and to store them under an inert atmosphere (e.g., nitrogen or argon).
-
Trace Metal Contamination: Trace amounts of metal ions in your solvent or from your container can catalyze oxidative degradation. Ensure you are using high-purity water and solvents, and consider using glassware that has been treated to remove trace metals.
-
Microbial Contamination: If your solution is not sterile, microbial growth can lead to enzymatic degradation of the molecule. For long-term studies at room temperature, consider sterile filtering your solution. A study on synthetic piperazines in human whole blood highlighted the detrimental impacts of room temperature storage on the stability of these compounds[4].
Q2: I am observing multiple degradation peaks in my HPLC analysis after acidic hydrolysis. How can I identify these degradants?
A2: The presence of multiple peaks suggests several degradation pathways may be occurring.
-
Hypothesize Degradation Products: Under acidic conditions, the piperazine ring may be susceptible to hydrolysis, potentially leading to ring-opening products.
-
Utilize Mass Spectrometry: The most effective way to identify unknown degradants is to use a mass spectrometer coupled with your HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the degradation peaks, you can determine the mass difference and infer the chemical modification (e.g., addition of a hydroxyl group, loss of a fragment). LC-MS/MS can provide further structural information through fragmentation patterns. Studies on related compounds like fluphenazine hydrochloride have successfully used LC-MS/MS to characterize degradation products[5].
-
Forced Degradation of Analogs: If you have access to structurally related compounds, subjecting them to the same stress conditions can help you identify common degradation pathways and products.
Q3: My photostability study is showing inconsistent results. Why might this be happening?
A3: Inconsistent photostability results often stem from a lack of control over the experimental conditions.
-
Light Source and Intensity: Ensure you are using a calibrated light source that provides a consistent output of both UV and visible light, as specified in the ICH Q1B guideline. The distance of the sample from the light source must be the same in all experiments.
-
Sample Container: The material of your sample container can affect light exposure. For example, some types of glass may filter out certain wavelengths of UV light. It is recommended to use quartz containers for maximum light exposure or the intended packaging to simulate real-world conditions.
-
Control Samples: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored at the same temperature and humidity as the exposed sample. This will help you differentiate between photodegradation and thermal degradation.
Q4: I am not seeing any degradation under my chosen stress conditions. Does this mean my compound is completely stable?
A4: Not necessarily. The absence of degradation could mean that the stress conditions were not harsh enough to induce degradation within the timeframe of your experiment.
-
Increase Stress Levels: According to forced degradation guidelines, if no degradation is observed, you should consider increasing the intensity of the stressor.[6][7] For example, you could increase the temperature, use a higher concentration of acid/base or oxidizing agent, or extend the duration of the study. The goal of forced degradation is to achieve 5-20% degradation to demonstrate the stability-indicating nature of your analytical method.
-
Re-evaluate Analytical Method: It is also possible that your analytical method is not capable of separating the degradation products from the parent compound. You may need to adjust your mobile phase, gradient, or column to achieve better resolution.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[8]. The following are detailed protocols for subjecting (S)-2-Trifluoromethyl-piperazine to various stress conditions, in line with ICH guidelines[9][10].
Hydrolytic Degradation
-
Objective: To assess the stability of the molecule in the presence of water at different pH values.
-
Protocol:
-
Prepare three solutions of (S)-2-Trifluoromethyl-piperazine at a concentration of approximately 1 mg/mL in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Transfer each solution into separate, sealed vials.
-
Place the vials in a controlled temperature environment, typically 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To evaluate the molecule's susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of (S)-2-Trifluoromethyl-piperazine at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using a stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To determine the effect of light on the stability of the compound.
-
Protocol:
-
Prepare a solution of (S)-2-Trifluoromethyl-piperazine (e.g., 1 mg/mL) and place it in a photochemically transparent container (e.g., quartz).
-
Prepare a control sample by wrapping an identical container in aluminum foil.
-
Expose the test sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain the temperature of both samples at a controlled level.
-
Analyze both the exposed and control samples at a suitable time point.
-
Thermal Degradation
-
Objective: To assess the stability of the solid-state and solution forms of the molecule at elevated temperatures.
-
Protocol:
-
Solid State:
-
Place a known amount of solid (S)-2-Trifluoromethyl-piperazine in a vial.
-
Heat the sample in a controlled temperature oven at a temperature higher than the accelerated stability testing condition (e.g., 80°C).
-
Analyze the sample at various time points (e.g., 1, 3, 7 days).
-
-
Solution State:
-
Prepare a solution of (S)-2-Trifluoromethyl-piperazine (e.g., 1 mg/mL).
-
Heat the solution in a sealed vial at a controlled temperature (e.g., 60°C or 80°C).
-
Analyze aliquots at different time intervals.
-
-
Analytical Methodologies for Stability Indicating Assays
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The method must be able to produce a response for the analyte that is free from interference from other components, including degradants, impurities, and excipients.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique for stability testing. A reversed-phase C18 column is often a good starting point. Method development will involve optimizing the mobile phase composition, pH, gradient, and column temperature to achieve adequate separation of the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned earlier, LC-MS is invaluable for the identification of degradation products. It can also be used for quantification, especially for degradants that lack a UV chromophore. Various analytical methods have been reported for the estimation of piperazine and its derivatives, including HPLC and LC-MS.
Visualizations
Hypothetical Degradation Pathway of (S)-2-Trifluoromethyl-piperazine
Caption: Hypothetical degradation pathways for (S)-2-Trifluoromethyl-piperazine.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Data Presentation
The results of your stability studies should be summarized in a clear and concise manner. The following table provides an example of how to present data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Assay of (S)-2-Trifluoromethyl-piperazine | % Degradation | No. of Degradants |
| 0.1 N HCl | 48 hours | 60°C | 85.2 | 14.8 | 3 |
| 0.1 N NaOH | 48 hours | 60°C | 92.5 | 7.5 | 2 |
| Purified Water | 48 hours | 60°C | 98.1 | 1.9 | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 81.7 | 18.3 | 4 |
| Photolytic | 1.2 million lux hrs | 25°C | 96.4 | 3.6 | 2 |
| Thermal (Solid) | 7 days | 80°C | 99.2 | 0.8 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q: What are the typical storage conditions for long-term stability studies according to ICH guidelines?
A: For long-term stability testing, the recommended storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months[11].
Q: How often should I test my samples during a long-term stability study?
A: For a drug substance with a proposed re-test period of at least 12 months, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter[9].
Q: Is it necessary to identify every single degradation product?
A: While it is ideal to identify all significant degradation products, the regulatory expectation is to identify and characterize any degradation product that is present at a level greater than the identification threshold outlined in the ICH Q3A/B guidelines.
Q: Can I use the same analytical method for my release testing and stability studies?
A: Yes, provided that the method has been validated as stability-indicating. This means you must demonstrate that the method can separate the parent compound from all potential degradation products and that it can accurately quantify the parent compound in the presence of these degradants.
References
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 149-164. [Link]
-
AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Aghariya, P., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of the Serbian Chemical Society, 83(10), 1149-1160. [Link]
-
SWGDrug. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Wikipedia. Trifluoromethylphenylpiperazine. [Link]
-
European Medicines Agency. (2023). ICH guideline Q1A(R2) on stability testing of new drug substances and products. [Link]
-
De Ruiter, J., & Noggle, F. T. (2011). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and trifluoromethylphenylpiperazine. Analytical Methods, 3(6), 1419-1426. [Link]
-
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
da Silva, E. F., et al. (2023). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 62(1), 389-401. [Link]
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Arote, R. B., & Chaudhari, S. R. (2018). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research, 9(12), 5033-5040. [Link]
-
PubChem. 1-(2-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]
-
de Souza, T. A. J., et al. (2021). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Journal of the Brazilian Chemical Society, 32(8), 1667-1677. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Zhang, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
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Johnson, L. A., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 38(3), 150-155. [Link]
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Validation & Comparative
comparative analysis of (S)-2-Trifluoromethyl-piperazine and (R)-2-Trifluoromethyl-piperazine
Executive Summary
The introduction of a trifluoromethyl (
This guide analyzes the distinct physicochemical behaviors, synthetic accessibility, and pharmacological implications of these enantiomers. While the
Stereochemical & Conformational Analysis
The stereochemistry of 2-trifluoromethyl-piperazine is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The conformational preference is dictated by the interplay between steric bulk and electronic effects (stereoelectronic interactions).
Conformational Preference: Equatorial vs. Axial
Unlike a single fluorine atom, which often prefers the axial position in piperidine rings due to the "gauche effect" (
-
Dominant Conformer: The
group strongly prefers the equatorial orientation to avoid severe 1,3-diaxial steric interactions with the axial protons at C4 and C6. -
Ring Puckering: The piperazine ring adopts a chair conformation. In the (S)-enantiomer, the C2-
group will orient equatorially, forcing the N1-proton (if protonated) or lone pair into specific orientations to minimize dipole repulsion.
Graphviz Diagram: Conformational Logic
The following diagram illustrates the energy landscape driving the conformational preference.
Caption: Conformational equilibrium of 2-trifluoromethyl-piperazine driven by steric bulk of the CF3 group.
Physicochemical Profiling
The
| Property | Piperazine (Ref) | 2- | Mechanism of Action |
| pKa (N1 - Proximal) | ~5.3 | < 3.5 | Strong inductive withdrawal (-I effect) by |
| pKa (N4 - Distal) | ~9.7 | ~8.2 | Inductive effect attenuates with distance but still reduces basicity, improving solubility at physiological pH. |
| LogP | -1.17 | ~0.5 - 1.0 | |
| Metabolic Stability | Low | High |
Implication for Drug Design: The reduced basicity of the N4 nitrogen makes 2-
Synthetic Routes & Scalability
Obtaining enantiopure (S)- or (R)-2-trifluoromethyl-piperazine requires robust asymmetric synthesis or resolution, as the
Route A: Asymmetric Hydrogenation (Preferred for Scale)
This route utilizes the commercially available 2-(trifluoromethyl)pyrazine.
-
Starting Material: 2-(Trifluoromethyl)pyrazine.
-
Catalyst: Rhodium or Ruthenium complex with chiral phosphine ligands (e.g., Rh(cod)Cl + (S,S)-Me-DuPhos).
-
Conditions:
(10-50 bar), MeOH/TFE solvent system. -
Outcome: High enantiomeric excess (>95% ee) of the desired isomer.
Route B: Classical Resolution (Lab Scale)
Suitable for generating gram-scale quantities when high-pressure hydrogenation equipment is unavailable.
-
Racemic Synthesis: Reduction of 2-(trifluoromethyl)pyrazine using
/ TFA or /Pd-C. -
Resolution Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Process: Formation of diastereomeric salts in ethanol. The (S)-enantiomer typically crystallizes with L-tartaric acid (confirmation via X-ray required for specific salt pairs).
-
Free Basing: Treatment with NaOH to release the free chiral amine.
Workflow Diagram
Caption: Comparison of Asymmetric Hydrogenation vs. Classical Resolution pathways.
Analytical Protocol: Chiral Separation
Validating the enantiomeric purity is critical. The lack of a strong chromophore in the piperazine ring often necessitates derivatization or detection at low wavelengths (200-210 nm).
HPLC Method Parameters
-
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amines interacting with silanols.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (or Refractive Index for high concentrations).
-
Derivatization (Optional): Reaction with Benzoyl chloride or CBz-Cl significantly improves UV detectability and resolution by adding a chromophore and reducing amine basicity.
Applications & Case Studies
The 2-trifluoromethyl-piperazine moiety is a "privileged fragment" in drug discovery.
-
Fragment-Based Drug Discovery (FBDD): Used to probe hydrophobic pockets where a methyl group is too small and a phenyl group is too large. The
group provides a "magic methyl" effect but with higher metabolic stability. -
Antiviral Agents: Derivatives of trifluoromethyl-piperazines have shown efficacy in inhibiting viral entry by altering the fluidity of viral envelopes or binding to specific capsid proteins (e.g., in research related to vesicular stomatitis virus models).
-
Kinase Inhibitors: The scaffold is used to link hinge-binding motifs with solvent-exposed regions. The chiral center allows the vector of the exit group to be precisely defined, maximizing interactions with the protein surface.
References
-
Conformational Analysis of Fluorinated Piperidines
-
pKa of Substituted Piperazines
-
Asymmetric Synthesis of Trifluoromethylated Heterocycles
- Title: Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Chiral Resolution Techniques
Sources
A Comparative Guide to Chiral Amines for the Resolution of Acidic Compounds: A Focus on (S)-2-Trifluoromethyl-piperazine and Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers is a cornerstone for ensuring stereochemical purity, which directly impacts therapeutic efficacy and safety. Chiral resolution via diastereomeric salt formation remains a robust and widely employed technique for separating enantiomers from a racemic mixture. The selection of an appropriate chiral resolving agent is paramount to the success of this process. This guide provides a comparative analysis of chiral amines for the resolution of acidic compounds, with a special focus on the potential of (S)-2-Trifluoromethyl-piperazine alongside a data-driven evaluation of well-established resolving agents such as (S)-α-phenylethylamine, cinchonidine, and quinine.
While (S)-2-Trifluoromethyl-piperazine presents an intriguing structural motif, a comprehensive review of scientific literature and patent databases reveals a notable absence of published experimental data detailing its application as a chiral resolving agent for acidic compounds. Therefore, this guide will first delve into the theoretical potential of this fluorinated amine, based on its structural and electronic properties. Subsequently, we will provide a detailed, evidence-based comparison of the performance of established chiral amines in the resolution of profens, a common class of chiral carboxylic acids.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of an acidic compound (e.g., a carboxylic acid) is reacted with an enantiomerically pure chiral amine (a base), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, which can then be physically separated. The resolved enantiomer of the acid is subsequently recovered by acidification of the isolated diastereomeric salt, and the chiral amine can often be recovered and recycled.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
(S)-2-Trifluoromethyl-piperazine: A Theoretical Evaluation
(S)-2-Trifluoromethyl-piperazine is a chiral amine with a structure that suggests its potential as a resolving agent. The piperazine ring contains two basic nitrogen atoms, and the stereocenter at the 2-position, bearing a trifluoromethyl group, provides the necessary chirality for enantiomeric recognition.
Structural and Electronic Considerations:
-
Basicity: The electron-withdrawing nature of the trifluoromethyl (-CF3) group is known to significantly decrease the basicity of nearby amino groups.[1] This property can be advantageous in chiral resolution, as it modulates the stability and crystallization properties of the resulting diastereomeric salts. A less basic amine may form salts that are more easily cleaved for recovery of the resolved acid.
-
Steric Hindrance: The trifluoromethyl group also introduces significant steric bulk around the chiral center. This can enhance the diastereomeric interactions between the chiral amine and the racemic acid, potentially leading to greater differences in the crystal packing and solubility of the diastereomeric salts.
-
Hydrogen Bonding: The piperazine ring offers multiple sites for hydrogen bonding, which is a critical factor in the formation and stability of crystalline diastereomeric salts.
Hypothetical Application in Resolution:
Given the lack of empirical data, a proposed starting point for evaluating (S)-2-Trifluoromethyl-piperazine as a resolving agent for a racemic carboxylic acid, such as ibuprofen, would involve screening various stoichiometric ratios of the amine to the acid in a range of solvents. An initial experimental protocol could be designed as follows:
Hypothetical Experimental Protocol for Resolution of Racemic Ibuprofen with (S)-2-Trifluoromethyl-piperazine:
-
Salt Formation: Dissolve equimolar amounts of racemic ibuprofen and (S)-2-Trifluoromethyl-piperazine in a suitable solvent (e.g., methanol, ethanol, or acetone) with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Analysis of Diastereomeric Purity: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques such as NMR spectroscopy or HPLC.
-
Liberation of the Enantiomer: Dissolve the isolated salt in water and acidify with a strong acid (e.g., HCl) to precipitate the resolved ibuprofen enantiomer.
-
Recovery and Analysis: Filter the precipitated acid, wash with water, and dry. Determine the enantiomeric excess (e.e.) of the recovered ibuprofen by chiral HPLC.
Without experimental validation, the efficacy of (S)-2-Trifluoromethyl-piperazine as a resolving agent remains speculative.
Established Chiral Amines for the Resolution of Profens: A Data-Driven Comparison
In contrast to the theoretical potential of (S)-2-Trifluoromethyl-piperazine, several other chiral amines have a long and successful history in the resolution of 2-arylpropionic acids (profens), a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The following sections detail the application of three such amines, supported by experimental data.
(S)-α-Phenylethylamine
(S)-α-phenylethylamine is a widely used and commercially available chiral amine for the resolution of acidic compounds. Its effectiveness is well-documented for the resolution of ibuprofen.
Experimental Data for the Resolution of Racemic Ibuprofen:
| Resolving Agent | Racemic Acid | Molar Ratio (Acid:Amine) | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | Reference |
| (S)-α-phenylethylamine | Ibuprofen | 1:1 | 0.5M KOH (aq) | Not explicitly stated, but precipitate forms readily | High (qualitatively) | [3] |
| (S)-α-phenylethylamine | Ibuprofen | 1:0.5 (with 0.5 eq. KOH) | Water | 53% | >95% | [4] |
Experimental Protocol for the Resolution of Ibuprofen with (S)-α-phenylethylamine: [3]
-
Dissolution: Dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide with heating.
-
Salt Formation and Precipitation: Slowly add (S)-α-phenylethylamine to the heated solution. The (S)-ibuprofen-(S)-α-phenylethylammonium salt, being less soluble, precipitates.
-
Isolation: Cool the mixture and collect the solid salt by vacuum filtration.
-
Recrystallization: Recrystallize the salt from a suitable solvent to improve diastereomeric purity.
-
Liberation of (S)-Ibuprofen: Treat the purified salt with a strong acid (e.g., H2SO4) to precipitate (S)-ibuprofen.
-
Extraction and Isolation: Extract the (S)-ibuprofen with an organic solvent (e.g., methyl-tert-butyl ether), dry the organic layer, and evaporate the solvent to obtain the resolved enantiomer.
Cinchonidine
Cinchonidine is a naturally occurring cinchona alkaloid that is frequently employed as a chiral resolving agent for acidic compounds.
Experimental Data for the Resolution of Racemic Acids:
General Principles of Resolution with Cinchonidine:
Cinchonidine, being a rigid and conformationally constrained molecule with multiple stereocenters, provides a well-defined chiral environment for discriminating between enantiomers of an acidic compound. The formation of diastereomeric salts is driven by ionic interactions and a network of hydrogen bonds, leading to distinct crystal lattice energies and, consequently, different solubilities for the two diastereomers.
Quinine
Quinine, another prominent cinchona alkaloid, is also a powerful chiral resolving agent for a variety of racemic acids.
Experimental Data for the Resolution of Racemic Acids:
| Resolving Agent | Racemic Acid | Outcome | Reference |
| Quinine | Malic Acid | Resultant salt contained 75% of the D-malate anion. | [6] |
| Quinine | Naproxen | Formation of diastereomeric salts studied for chiral discrimination. | [7] |
The resolution of malic acid with quinine demonstrates partial chiral discrimination, highlighting that the efficiency of resolution is highly dependent on the specific acid-base pairing and the crystallization conditions.[6] Studies on the diastereomeric salts of naproxen with quinine provide insights into the structural basis for enantioselective crystallization.[7]
Comparative Summary and Outlook
The choice of a chiral resolving agent is a critical parameter in the development of an efficient resolution process. While established chiral amines like (S)-α-phenylethylamine, cinchonidine, and quinine have proven efficacy in the resolution of acidic compounds, particularly profens, the exploration of novel resolving agents is an ongoing endeavor in chemical research.
(S)-2-Trifluoromethyl-piperazine represents a class of fluorinated chiral amines that, in theory, possess desirable characteristics for a resolving agent. The electron-withdrawing trifluoromethyl group can modulate basicity and enhance intermolecular interactions, potentially leading to improved diastereomeric discrimination. However, the lack of experimental data for this specific compound in chiral resolution applications makes it a speculative choice at present.
For researchers and drug development professionals, the path forward involves a pragmatic approach. For immediate and reliable resolution of profens and other acidic compounds, the established chiral amines offer a high probability of success, with a wealth of literature to guide experimental design. For novel racemic acids or in cases where established methods are suboptimal, the exploration of new resolving agents like (S)-2-Trifluoromethyl-piperazine is warranted. Such investigations, however, must begin with systematic screening and optimization to validate their efficacy.
This guide underscores the importance of a data-driven approach to selecting chiral resolving agents. While theoretical considerations can point to promising candidates, empirical validation remains the gold standard for developing robust and efficient chiral resolution processes.
References
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-
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed. Available at: [Link]
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Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed. Available at: [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. Available at: [Link]
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2-Arylpropionic acids NSAIDs (1a–d) and 2-aryloxypropionic acids (2a,b). - ResearchGate. Available at: [Link]
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Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]
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Experiment 38 ENANTIOMERS OF IBUPROFEN. Available at: [Link]
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Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds - ResearchGate. Available at: [Link]
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Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications - PubMed. Available at: [Link]
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Organic Chemistry - Resolution of Ibuprofen | PDF | Solubility - Scribd. Available at: [Link]
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine - Canadian Science Publishing. Available at: [Link]
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Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC - PubMed Central. Available at: [Link]
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THE PATENTABILITY OF CHIRAL DRUGS POST-KSR - Berkeley Technology Law Journal. Available at: [Link]
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Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach | Crystal Growth & Design - ACS Publications. Available at: [Link]
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Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. Available at: [Link]
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Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing). Available at: [Link]
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Resolution of enantiomers of novel C2 -symmetric aminobisphosphinic acids via diastereomeric salt formation with quinine - PubMed. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. Available at: [Link]
-
Chiral separation of (R/S) enantiomers - Resolution of ibuprofen - YouTube. Available at: [Link]
-
Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase | Request PDF - ResearchGate. Available at: [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]
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Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. Available at: [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. Available at: [Link]
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Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology - CORE. Available at: [Link]
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Fluorinated Amine Stereotriads via Allene Amination | Request PDF - ResearchGate. Available at: [Link]
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cost-benefit analysis of using (S)-2-Trifluoromethyl-piperazine in synthesis
A Cost-Benefit & Technical Guide
Executive Summary: The Strategic Verdict
Verdict: The incorporation of (S)-2-Trifluoromethyl-piperazine is a high-value, high-cost strategy best deployed during the Lead Optimization phase, not Hit-to-Lead.
While the (S)-2-
Technical Deep Dive: Mechanism & Performance
As medicinal chemists, we often default to methyl groups to block metabolism. However, in the piperazine scaffold, the trifluoromethyl (
2.1 The "Fluorine Effect" on Piperazine Dynamics
-
Metabolic Blockade: The C–F bond is metabolically inert. Placing a
group at the C2 position sterically and electronically inhibits Cytochrome P450 (CYP) oxidation at the most vulnerable site of the piperazine ring. -
pKa Modulation (The Critical Differentiator):
-
2-Methylpiperazine: The electron-donating methyl group increases the basicity of the adjacent nitrogen (pKa ~9.6), potentially leading to hERG liability or poor membrane permeability due to high ionization at physiological pH.
-
2-Trifluoromethylpiperazine: The strong electron-withdrawing nature of
(Hammett ) lowers the pKa of the adjacent amine by ~2–3 log units (estimated pKa ~6.5–7.0). This increases the fraction of neutral species at pH 7.4, improving passive permeability and reducing "lysosomal trapping."
-
2.2 Comparative Metrics Table
Data synthesized from standard bioisostere principles and commercial CoA specifications.
| Feature | Piperazine (H) | (S)-2-Methyl-piperazine | (S)-2-Trifluoromethyl-piperazine |
| Metabolic Stability | Low (Rapid N-oxidation/C-hydroxylation) | Moderate (Steric hindrance) | High (Electronic + Steric block) |
| Basicity (pKa of N1) | ~9.8 | ~9.6 (Increased) | ~6.5 - 7.0 (Decreased) |
| Lipophilicity (LogP) | -1.5 (Hydrophilic) | -1.2 | ~0.5 (Lipophilic shift) |
| hERG Risk | Moderate (cationic) | High (strongly cationic) | Low (reduced basicity) |
| Cost (approx.) | <$1/g | ~$15/g | ~$350/g |
Economic Analysis: Sourcing vs. Synthesis
The decision to Buy, Resolve, or Synthesize depends entirely on the project stage and scale.
3.1 Decision Matrix: The "Make-or-Buy" Logic
The following diagram illustrates the decision logic for sourcing this building block.
Figure 1: Strategic sourcing decision tree based on project phase and material requirements.
3.2 Cost Breakdown
-
Commercial Purchase: Immediate availability but prohibitive cost for >10g batches.
-
Chiral Resolution (Racemate): Racemic 2-CF3-piperazine is significantly cheaper (~$50/g). Using (L)-Tartaric acid or Dibenzoyl-L-tartaric acid , you can achieve resolution.
-
Pros: Low barrier to entry; uses standard glassware.
-
Cons: Maximum theoretical yield is 50%; tedious recrystallization required to hit >98% ee.
-
-
Asymmetric Synthesis (Ellman's Auxiliary):
-
Method: Condensation of trifluoromethyl ketones with (S)-tert-butanesulfinamide .
-
Pros: High diastereoselectivity (>95% de), scalable.
-
Cons: Multi-step linear synthesis (3-4 steps).
-
Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling (Incorporation)
Challenge: The electron-withdrawing
Reagents:
-
Aryl Halide (1.0 equiv)
-
(S)-2-Trifluoromethyl-piperazine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: RuPhos (4 mol%) – Selected for secondary amines with steric/electronic bulk.
-
Base: NaOtBu (1.5 equiv) – Strong base required.
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step:
-
Inerting: Charge a reaction vial with Pd2(dba)3, RuPhos, and NaOtBu. Seal and purge with Argon for 5 minutes. Crucial: Oxygen kills this active catalyst species.
-
Addition: Add the Aryl Halide and (S)-2-Trifluoromethyl-piperazine as solutions in degassed Toluene.
-
Activation: Heat to 100°C for 4–12 hours. Monitor by LCMS.
-
Note: If conversion stalls, spike with additional 1 mol% catalyst/ligand solution.
-
-
Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
Protocol B: Chiral Resolution (Cost-Saving Route)
Use this when you have <50g of racemic material and need to save budget.
Reagents:
-
Racemic 2-Trifluoromethyl-piperazine (1.0 equiv)
-
Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (1.0 equiv)
-
Solvent: Ethanol/Water (9:1 mixture).
Step-by-Step:
-
Dissolution: Dissolve the racemate in boiling Ethanol/Water mixture.
-
Salt Formation: Add the tartaric acid derivative slowly while stirring at reflux. A clear solution should form.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. Rapid cooling traps the wrong enantiomer.
-
Filtration: Filter the white crystals. This is the diastereomeric salt.[1]
-
Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate.
-
Validation: Check %ee using Chiral HPLC (e.g., Chiralpak AD-H column). If ee < 95%, recrystallize the salt once more.
References
-
Medicinal Chemistry of Piperazines
- Title: Exploring the Chemistry and Biological Activities of Piperazine Deriv
- Source: ResearchG
-
URL:[Link]
-
Metabolic Stability & Fluorine
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: PMC - PubMed Central (2025).
-
URL:[Link]
-
Asymmetric Synthesis (Ellman Method)
- Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.
- Source: RSC Publishing (2020).
-
URL:[Link]
-
pKa and Physical Properties
-
Coupling Reaction Conditions
- Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Cross-Validation of Analytical Methods for (S)-2-Trifluoromethyl-piperazine
A Technical Comparison Guide for Pharmaceutical Development
Executive Summary
(S)-2-Trifluoromethyl-piperazine (CAS: 112762-67-1) is a critical chiral building block in the synthesis of fluorinated pharmaceuticals. Its analysis presents a dual challenge: the lack of a strong UV chromophore limits sensitivity, and the basic secondary amine functionality causes peak tailing on silica-based columns.
This guide provides a cross-validation framework comparing two orthogonal methodologies: Chiral HPLC with UV detection (Method A) and
Part 1: The Analytical Challenge
The trifluoromethyl (
-
Weak UV Absorbance: The molecule lacks a conjugated
-system. Detection requires low wavelengths (200–210 nm), increasing baseline noise and solvent interference. -
Chirality: The (S)-enantiomer must be distinguished from the (R)-enantiomer.
-
Basicity: The secondary amine interacts with residual silanols on HPLC columns, necessitating basic additives to prevent peak broadening.
Part 2: Method A — Chiral HPLC (The Routine Workhorse)
Objective: Determination of Enantiomeric Excess (ee) and Relative Purity.
This protocol utilizes an immobilized polysaccharide phase , which offers higher solvent resistance and robustness compared to coated phases.
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) provides superior separation for polar amines. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1 v/v/v) | DEA is critical to suppress silanol ionization and sharpen the amine peak. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer kinetics. |
| Detection | UV @ 210 nm | Maximizes signal capture for the non-chromophoric piperazine ring. |
| Temperature | 25°C | Ambient control ensures reproducible retention times. |
| Injection Vol | 10 µL | Prevents column overload while ensuring detection above LOQ. |
2. Experimental Protocol
-
System Suitability: Inject a racemic mixture of 2-trifluoromethyl-piperazine. Ensure resolution (
) between (S) and (R) enantiomers is . -
Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Mobile Phase.
-
Run: Execute isocratic run for 20 minutes.
-
Calculation:
Pros: High precision for isomeric ratios; familiar workflow. Cons: "Relative" purity only; inorganic salts are invisible; requires a reference standard for assay quantification.
Part 3: Method B — qNMR (The Orthogonal Benchmark)
Objective: Determination of Absolute Content (Assay w/w%) and Identity.
NMR is the "Gold Standard" for this molecule. The1. NMR Parameters
| Parameter | Specification | Rationale |
| Nucleus | 100% natural abundance; wide chemical shift dispersion. | |
| Solvent | DMSO- | Ensures complete solubility of the polar piperazine and internal standard. |
| Internal Std (IS) | Non-reactive, stable, and distinct shift from analyte ( | |
| Relaxation Delay ( | Must be | |
| Pulse Angle | 90° | Maximize signal intensity per scan.[1] |
| Scans (NS) | 64 | Sufficient S/N ratio (>150:1) for quantitation.[2][3][4] |
2. Experimental Protocol
-
Weighing: Accurately weigh ~20 mg of Sample (
) and ~15 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
and mix thoroughly. Transfer to NMR tube. -
Acquisition: Acquire spectrum with inverse gated decoupling (to eliminate NOE effects).
-
Integration: Phase correct carefully. Integrate the IS peak (
) and the Analyte peak ( ). -
Calculation:
Where = number of Fluorine atoms (3 for both), = Molecular Weight, = Purity of Internal Standard.
Pros: Absolute quantification; no reference standard of analyte required; detects fluorinated impurities. Cons: Lower sensitivity than HPLC; requires high-field instrument.
Part 4: Cross-Validation & Data Correlation
The following workflow illustrates how these methods complement each other to ensure data integrity.
Figure 1: Orthogonal workflow ensuring both chiral purity and absolute chemical content.
Comparison of Figures of Merit (Validation Summary)
| Validation Parameter | Chiral HPLC (UV) | |
| Specificity | High (Separates enantiomers) | High (Specific to F-compounds) |
| Linearity ( | ||
| Precision (RSD) | ||
| LOD/LOQ | Low (ppm level) | Moderate (0.1% level) |
| Scope | Impurity Profiling & ee | Assay & Salt Stoichiometry |
Part 5: Strategic Recommendations
-
For Routine QC: Use Method A (HPLC) . It is faster for checking batch-to-batch consistency and ensuring the chiral synthesis was successful.
-
For Reference Standard Certification: Use Method B (qNMR) . Since commercial standards of (S)-2-trifluoromethyl-piperazine can vary in salt form (HCl, TFA salts) or hydration, qNMR provides the only true weight-based purity without requiring a "perfect" standard for comparison.
-
Troubleshooting Discrepancies: If HPLC shows 99% purity but qNMR shows 85% assay, the sample likely contains inorganic salts (NaCl) or residual solvent not visible at 210 nm.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[5][6] Link
-
Cayman Chemical. (n.d.). 1-(2-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information.Link
-
Sigma-Aldrich. (2020). Certified Reference Materials for 19F qNMR.Link
-
TCI Chemicals. (n.d.). Product Specification: 1-(2-Trifluoromethylphenyl)piperazine.[7][8]Link
-
PubChem. (2025).[8][9] Compound Summary: 1-[3-(Trifluoromethyl)phenyl]piperazine.[9] National Library of Medicine. Link
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative 19F NMR study of trifluorothymidine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(2-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 2777670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature Review & Comparison Guide: (S)-2-Trifluoromethyl-piperazine
This guide provides an in-depth technical analysis of (S)-2-Trifluoromethyl-piperazine , a privileged chiral scaffold in medicinal chemistry. It is designed for researchers optimizing lead compounds for antiviral, CNS, and metabolic stability applications.
Executive Summary: The Fluorine Effect in Piperazine Scaffolds
The piperazine ring is a ubiquitous pharmacophore, present in a vast array of FDA-approved drugs (e.g., Imatinib, Ciprofloxacin). However, the unsubstituted piperazine ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.
(S)-2-Trifluoromethyl-piperazine represents a high-value structural evolution. The introduction of the trifluoromethyl (
-
Metabolic Blockade: The
group sterically and electronically shields the C2/C3 positions from cytochrome P450 oxidation. -
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the
of the adjacent amines (typically by 1–2 units), improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH. -
Chiral Specificity: The (S)-enantiomer often exhibits superior binding affinity in chiral protein pockets (e.g., HIV-1 attachment sites, GlyT1 transporters) compared to the (R)-enantiomer or racemate.
Comparative Performance Analysis
This section objectively compares (S)-2-Trifluoromethyl-piperazine against its primary structural alternatives: Unsubstituted Piperazine , 2-Methyl-piperazine , and the (R)-Enantiomer .
Case Study A: HIV-1 Attachment Inhibitors (Azaindole Derivatives)
In the development of HIV-1 attachment inhibitors (targeting gp120), the piperazine linker plays a crucial role in orienting the pharmacophore.
Table 1: Comparative Efficacy and Stability Profile Data synthesized from Bristol-Myers Squibb patent disclosures (e.g., WO2004014380) and SAR studies.
| Feature | Unsubstituted Piperazine | (S)-2-Methyl-Piperazine | (S)-2-CF3-Piperazine |
| Antiviral Potency ( | Baseline (++) | Improved (+++) | Superior (++++) |
| Metabolic Half-life ( | Low (< 30 min) | Moderate (~60 min) | High (> 120 min) |
| Lipophilicity (cLogP) | 0.5 - 1.0 | 1.2 - 1.5 | 2.0 - 2.5 |
| pKa (Basic Nitrogen) | ~9.8 | ~9.6 | ~8.1 |
| Mechanism of Enhancement | N/A | Steric hindrance only | Steric + Electronic Blockade |
Insight: The
Case Study B: CNS Permeability (GlyT1 Inhibitors)
For central nervous system targets like Glycine Transporter 1 (GlyT1) inhibitors (treated for schizophrenia), BBB penetration is non-negotiable.
-
Standard Piperazine: Often too basic (
), leading to high ionization at pH 7.4 and poor brain penetration. -
(S)-2-CF3-Piperazine: The electron-withdrawing effect reduces basicity (
). This shift significantly increases the Brain/Plasma ratio , converting a peripherally active compound into a CNS-active drug candidate.
Mechanistic Logic & SAR Visualization
The following diagram illustrates the decision matrix for selecting the (S)-2-CF3 scaffold over alternatives.
Figure 1: Strategic decision tree for selecting (S)-2-CF3-piperazine in lead optimization.
Experimental Protocols
Reliable synthesis of the enantiopure scaffold is a common bottleneck. Below is the industry-standard protocol adapted from Jenneskens et al. and BMS patent literature.
Protocol: Asymmetric Synthesis of (S)-2-Trifluoromethyl-piperazine
Objective: Synthesize enantiopure (S)-2-trifluoromethylpiperazine from commercially available precursors.
Reagents:
-
(S)-N,N'-Dibenzylethylenediamine (Chiral Auxillary)
-
Ethyl trifluoropyruvate
-
Titanium(IV) chloride (
) -
Triethylsilane (
) / Trifluoroacetic acid (TFA) -
Lithium Aluminum Hydride (
) -
Palladium on Carbon (
)
Workflow Diagram:
Figure 2: Step-by-step synthetic route for the enantioselective production of the target scaffold.
Detailed Procedure:
-
Condensation: In dry DCM at 0°C, treat (S)-N,N'-dibenzylethylenediamine with ethyl trifluoropyruvate in the presence of
and triethylamine. This forms a cyclic hemiacetal intermediate. -
Ionic Hydrogenation: Treat the hemiacetal with
in TFA. This stereoselectively reduces the hemiacetal to the lactam, locking the stereochemistry. -
Reduction: Dissolve the lactam in dry THF and slowly add
(excess). Reflux for 4 hours to reduce the carbonyl to the methylene group, yielding 1,4-dibenzyl-(S)-2-trifluoromethylpiperazine. -
Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under
atmosphere (balloon pressure) for 12 hours. Filter through Celite and concentrate to yield the free amine.
Validation Check:
-
Chiral Purity: Verify using Chiral HPLC (e.g., Chiralcel OD-H column).
-
NMR:
NMR should show a distinct singlet (or doublet depending on coupling) at approx -75 ppm.
References
-
Jenneskens, L. W., et al. "Synthesis of 2-trifluoromethylpiperazine."[1][2][3][4][5][6] Journal of Organic Chemistry. (Cited in WO2004014380).
-
Bristol-Myers Squibb Company. "Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives." U.S. Patent 7,354,924. Available at:
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
- Chaume, G., et al. "Synthesis of Enantiopure (S)- and (R)-α-Trifluoromethyl Proline." Synfacts, 2007. (Relevant for asymmetric synthesis methodology).
-
Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.
Sources
- 1. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7354924B2 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
- 4. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Chiral Resolution: Benchmarking (S)-2-Trifluoromethyl-piperazine Against Classical Resolving Agents
For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a frequent and critical challenge. The biological activity of a chiral molecule often resides in a single enantiomer, with its mirror image being inactive or, in some cases, eliciting undesirable side effects. Among the various techniques for separating enantiomers, classical resolution via diastereomeric salt formation remains a robust, scalable, and widely practiced method. This guide provides an in-depth comparison of established chiral resolving agents and introduces (S)-2-Trifluoromethyl-piperazine, a modern resolving agent with unique properties.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is a powerful technique that leverages the different physical properties of diastereomers.[1] Enantiomers, being mirror images, possess identical physical properties such as solubility, making their direct separation by techniques like crystallization impossible.[1] The core principle of this method is to convert a pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[2][3] These resulting diastereomeric salts are not mirror images and thus exhibit different physical properties, most notably, different solubilities in a given solvent system.[4][5] This disparity in solubility allows for the separation of the diastereomers through fractional crystallization.
The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor. After separation by filtration, the enantiomerically enriched target molecule can be liberated from the salt, typically by treatment with an acid or a base to neutralize the resolving agent.[6]
The Role of the Trifluoromethyl Group in Chiral Recognition
While extensive public data on the performance of (S)-2-Trifluoromethyl-piperazine as a resolving agent is not yet widely available, its structural features suggest significant potential. The incorporation of a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical properties.[7] The high electronegativity of the fluorine atoms in the CF3 group can lower the basicity of the piperazine nitrogens, which can be advantageous in forming well-defined, crystalline salts with a range of carboxylic acids.[8][9] Furthermore, the steric bulk and unique electronic nature of the CF3 group can enhance the rigidity and specificity of the intermolecular interactions within the crystal lattice of the diastereomeric salt, potentially leading to greater differentiation in solubility between the two diastereomers and, consequently, a more efficient resolution.[10][11]
Comparative Analysis of Resolving Agents
The selection of an appropriate resolving agent is paramount to the success of a chiral resolution.[5] It is often an empirical process involving the screening of several candidates and solvent systems.[4] Below is a comparative overview of (S)-2-Trifluoromethyl-piperazine and some of the most well-established resolving agents.
| Resolving Agent | Class | Racemic Compound Resolved | Key Advantages |
| (S)-2-Trifluoromethyl-piperazine | Chiral Amine (Base) | Carboxylic Acids (e.g., Profens) | Potential for high crystallinity and enhanced chiral recognition due to the trifluoromethyl group.[7][8] |
| (S)-(-)-α-Methylbenzylamine | Chiral Amine (Base) | Carboxylic Acids (e.g., Ibuprofen) | Readily available, well-documented, and has a proven track record for resolving profens.[12][13] |
| (-)-Cinchonidine | Chiral Alkaloid (Base) | Carboxylic Acids (e.g., Naproxen) | Natural product, rigid structure often leads to good crystallinity.[14] |
| (-)-Brucine | Chiral Alkaloid (Base) | Carboxylic Acids (e.g., Mandelic Acid) | Effective for a wide range of acids, often provides highly crystalline salts.[3][15] |
| L-(+)-Tartaric Acid & Derivatives | Chiral Acid | Amines | Abundant natural product, versatile, and its derivatives (e.g., Dibenzoyltartaric acid) offer tunable properties.[2][16][17] |
Experimental Workflows and Protocols
General Workflow for Chiral Resolution
The process of chiral resolution via diastereomeric salt formation can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol is a well-established method for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[12][13][18]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Methylbenzylamine
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen (1.0 eq) in a 0.25 M KOH solution (15 mL per gram of ibuprofen). Heat the solution to boiling.
-
In a separate vessel, prepare a solution of (S)-(-)-α-methylbenzylamine (0.5 eq) in methanol.
-
Slowly add the amine solution dropwise to the heated ibuprofen solution. A precipitate of the less soluble diastereomeric salt, (S)-ibuprofen-(S)-α-methylbenzylamine, should begin to form.
-
Continue heating the mixture for 30 minutes, then allow it to cool slowly to room temperature to complete the crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with cold methanol.
-
Liberation of (S)-Ibuprofen: Suspend the collected salt in water and acidify with HCl until the pH is acidic.
-
Extract the liberated (S)-ibuprofen with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield enantiomerically enriched (S)-ibuprofen.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.[19][20][21]
Protocol 2: Resolution of Racemic Naproxen with (-)-Cinchonidine
Naproxen, another common NSAID, can be effectively resolved using the cinchona alkaloid, cinchonidine.[14][22]
Materials:
-
Racemic Naproxen
-
(-)-Cinchonidine
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Salt Formation: Dissolve racemic naproxen (1.0 eq) and (-)-cinchonidine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v) by heating to reflux.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-naproxen-(-)-cinchonidine, will crystallize out.
-
Isolation: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Liberation of (S)-Naproxen: Dissolve the diastereomeric salt in a dilute NaOH solution.
-
Extract the liberated cinchonidine with a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with HCl to precipitate the (S)-naproxen.
-
Collect the precipitated (S)-naproxen by filtration, wash with water, and dry.
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Data Presentation: Performance of Common Resolving Agents
The following table summarizes representative data for the chiral resolution of common racemic carboxylic acids with established resolving agents. It is important to note that yields and enantiomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and the number of recrystallizations.
| Racemic Acid | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Methanol/Water | ~53 | >90 (after recrystallization) | [12][13] |
| Naproxen | (-)-Cinchonidine | Ethanol/Water | High | >95 | [14] |
| Mandelic Acid | (-)-Brucine | Water | Variable | High | [15] |
Troubleshooting Common Issues in Chiral Resolution
| Issue | Potential Cause | Recommended Solution |
| No Crystallization or Oiling Out | The diastereomeric salt is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. | Conduct a solvent screen to find a solvent with optimal solubility characteristics. Try concentrating the solution or using an anti-solvent. Scratching the flask or adding seed crystals can induce nucleation.[23][24] |
| Low Diastereomeric/Enantiomeric Excess | Poor differentiation in the solubility of the diastereomeric salts in the chosen solvent. | Optimize the solvent system through screening. Perform multiple recrystallizations of the diastereomeric salt to improve purity. |
| Difficulty in Liberating the Enantiomer | Incomplete neutralization of the salt. | Ensure complete acidification or basification by monitoring the pH. Use an appropriate excess of acid or base. |
Conclusion
The classical method of chiral resolution by diastereomeric salt formation remains a cornerstone of enantioselective synthesis, particularly on a larger scale.[5] While established resolving agents like (S)-(-)-α-methylbenzylamine, cinchonidine, and brucine have a long history of success, the development of new resolving agents is crucial for expanding the scope and improving the efficiency of this technique. (S)-2-Trifluoromethyl-piperazine, with its unique electronic and steric properties, represents a promising, albeit currently under-documented, addition to the chemist's toolkit for chiral separations. Further research into its applications will undoubtedly provide valuable insights and potentially new, highly efficient resolution protocols.
References
-
Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]
- Wang, X., & Tung, H. H. (2010). Crystallization-Based Separation of Enantiomers. In Separation and Purification Technologies in Biorefineries (pp. 1137-1155). John Wiley & Sons, Ltd.
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Rossi, P., et al. (2026, January 8). Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach. Crystal Growth & Design.
-
Black, S. N., & Williams, A. C. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]
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ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
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Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube. Retrieved from [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Trifluoromethyl-piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trifluoromethyl-piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, trifluoromethyl-piperazine derivatives are of considerable interest in drug development. However, the seemingly subtle change in the position of the CF3 group on the phenyl ring can dramatically alter the compound's biological activity, including its toxicity. This guide focuses on the cytotoxic profiles of the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethyl-phenylpiperazine.
While extensive research has been conducted on some of these isomers, a direct comparative cytotoxic analysis across all three remains a significant gap in the literature. This guide will synthesize the available data, with a primary focus on the most studied isomer, 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP), and contextualize the limited knowledge of the 2- and 4-isomers.
The Cytotoxic Profile of 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)
1-(3-Trifluoromethylphenyl)piperazine, also known as TFMPP, is the most extensively studied isomer in terms of its biological effects, largely due to its history as a recreational drug, often in combination with benzylpiperazine (BZP).[2][3] In vitro studies have consistently demonstrated that 3-TFMPP exhibits significant cytotoxicity across various cell lines.
Quantitative Cytotoxicity Data
The cytotoxic potential of 3-TFMPP has been quantified in several studies, with the half-maximal effective concentration (EC50) varying depending on the cell type and experimental conditions. Among a panel of piperazine-based designer drugs, 3-TFMPP consistently emerges as the most potent cytotoxic agent.[4][5]
| Cell Line | Assay Duration | EC50 (µM) | Reference |
| H9c2 (rat cardiac myoblasts) | 24 hours | 59.6 | [4] |
| Primary Rat Hepatocytes | 24 hours | 140 (0.14 mM) | [6] |
| HepaRG (human hepatic) | 24 hours | 450 (0.45 mM) | [6] |
| HepG2 (human hepatic) | 24 hours | Not explicitly stated, but less potent than in primary hepatocytes | [5] |
Table 1: Summary of in vitro cytotoxicity of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) in various cell lines.
Expert Insight: The higher sensitivity of primary hepatocytes compared to the HepaRG cell line suggests that metabolic activation may play a role in the detoxification of 3-TFMPP, as primary cells often have a more robust metabolic capacity.[5] Indeed, inhibition of cytochrome P450 (CYP450) enzymes in primary hepatocytes increased their susceptibility to piperazine-induced toxicity, indicating a role for these enzymes in detoxifying these compounds.[5]
Mechanism of 3-TFMPP-Induced Cytotoxicity
The cytotoxic effects of 3-TFMPP are not merely due to non-specific cell damage but are orchestrated through specific cellular pathways, primarily involving mitochondrial dysfunction.[4][5] The proposed mechanism involves a cascade of events leading to apoptotic cell death.
Key mechanistic events include:
-
Mitochondrial Membrane Potential (Δψm) Collapse: 3-TFMPP induces a significant decrease in the mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis.[4][5]
-
ATP Depletion: The disruption of mitochondrial function leads to a sharp decline in intracellular ATP levels, compromising cellular energy homeostasis.[4][5]
-
Increased Intracellular Calcium: 3-TFMPP causes an elevation of intracellular calcium levels, which can further exacerbate mitochondrial stress and activate apoptotic signaling.[4]
-
Oxidative Stress: An increase in the formation of reactive species has been observed following exposure to 3-TFMPP.[5]
-
Caspase-3 Activation: The culmination of these events is the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[5]
The following diagram illustrates the proposed signaling pathway for 3-TFMPP-induced cytotoxicity:
Caption: Proposed mechanism of 3-TFMPP-induced cytotoxicity.
The Unexplored Cytotoxicity of 2- and 4-Trifluoromethyl-piperazine Isomers
A significant knowledge gap exists regarding the cytotoxic profiles of 2-trifluoromethyl-piperazine (2-TFMPP) and 4-trifluoromethyl-piperazine (4-TFMPP). Extensive literature searches did not yield any specific in vitro cytotoxicity studies for these isomers.
-
2-Trifluoromethyl-piperazine (2-TFMPP): Safety data for this isomer is sparse. A safety data sheet indicates that it is a corrosive material and its toxicological properties have not been fully investigated.[7]
-
4-Trifluoromethyl-piperazine (4-TFMPP): This isomer is described as a serotonergic releasing agent, but its physiological and toxicological properties remain largely unknown.[8][9]
Expert Opinion: The position of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the electronic properties and conformation of the molecule, which in turn would affect its interaction with biological targets and metabolic enzymes. It is plausible that the ortho (2-) and para (4-) isomers will exhibit different cytotoxic potencies and potentially different mechanisms of action compared to the meta (3-) isomer. Further research is critically needed to characterize the toxicity of these isomers to enable a comprehensive structure-activity relationship (SAR) analysis. The versatile nature of the piperazine scaffold allows for modifications that can significantly alter its pharmacological activity.[1]
Experimental Protocols for Assessing Piperazine Cytotoxicity
To facilitate further research in this area, we provide a standardized, self-validating protocol for assessing the in vitro cytotoxicity of piperazine derivatives.
General In Vitro Cytotoxicity Assessment Workflow
The following diagram outlines a typical workflow for evaluating the cytotoxicity of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
Test compound (e.g., trifluoromethyl-piperazine isomer)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compound in complete culture medium. A typical concentration range for initial screening would be from 0.1 µM to 1000 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
Self-Validation: The inclusion of both positive (e.g., a known cytotoxic agent like doxorubicin) and negative (vehicle) controls is crucial for validating the assay's performance. The Z'-factor can be calculated to assess the quality of the assay.
Conclusion and Future Directions
The available evidence strongly indicates that 1-(3-trifluoromethylphenyl)piperazine is a potent cytotoxic agent, primarily acting through the induction of mitochondrial dysfunction and apoptosis. In stark contrast, the cytotoxic profiles of its ortho- and para-isomers remain largely uncharacterized. This significant knowledge gap prevents a comprehensive understanding of the structure-activity relationship for this class of compounds.
Future research should prioritize the systematic in vitro cytotoxic evaluation of 2- and 4-trifluoromethyl-piperazine across a panel of relevant cell lines. Such studies would not only elucidate the potential risks associated with these compounds but also provide valuable insights for the rational design of safer and more efficacious piperazine-based therapeutics.
References
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- Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro.
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- Dias da Silva, D., et al. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology, 90(11), 2835-2850.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (S)-2-Trifluoromethyl-piperazine
As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational understanding of the material . (S)-2-Trifluoromethyl-piperazine is a valuable building block in contemporary drug discovery, yet its nuanced reactivity and toxicological profile demand a meticulous approach to laboratory handling. This guide synthesizes critical safety information with practical, field-tested protocols to ensure both the integrity of your research and the well-being of your team. We will move beyond a simple checklist of personal protective equipment (PPE) to cultivate a holistic culture of safety, grounded in the causality of our experimental choices.
Understanding the Hazard Landscape
(S)-2-Trifluoromethyl-piperazine, like many piperazine derivatives, presents a multi-faceted hazard profile. The primary dangers stem from its corrosive nature and potential for respiratory irritation. Direct contact can lead to severe skin burns and eye damage.[1] Inhalation of the dust or vapors may cause significant irritation to the respiratory tract.[1] Furthermore, many fluorinated organic compounds and piperazine derivatives can be harmful if swallowed or absorbed through the skin, potentially leading to systemic effects.[2][3] It is also crucial to recognize that some piperazine compounds are known to be sensitizers, meaning repeated exposure could lead to allergic reactions of the skin or respiratory system.
Given these hazards, a proactive and informed approach to PPE selection and laboratory practice is not merely a regulatory requirement but a scientific necessity.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is contingent on the scale of the operation and the physical form of the chemical being handled. The following table outlines the minimum PPE requirements for common laboratory tasks involving (S)-2-Trifluoromethyl-piperazine.
| Laboratory Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., nitrile) | Lab coat | Work within a chemical fume hood or use a NIOSH-approved respirator |
| Solution Preparation | Chemical safety goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | Work within a chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles | Compatible chemical-resistant gloves | Lab coat | Work within a chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Compatible chemical-resistant gloves | Chemical-resistant apron over a lab coat | Work within a chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls | NIOSH-approved respirator with appropriate cartridges |
Causality in PPE Selection:
-
Eye Protection: The corrosive nature of this compound necessitates the use of chemical safety goggles at all times to form a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashes, such as during solution preparation or spill cleanup.[1][3]
-
Hand Protection: Compatible chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation or perforation before use.[1][3]
-
Body Protection: A standard lab coat is sufficient for small-scale operations. When handling larger quantities or during procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn to provide an additional layer of protection.[1]
-
Respiratory Protection: Due to the risk of respiratory irritation, all handling of (S)-2-Trifluoromethyl-piperazine should ideally be conducted within a certified chemical fume hood.[1] This engineering control is the most effective way to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[3]
Operational and Disposal Plans: A Step-by-Step Approach
A self-validating safety protocol extends from the moment a chemical is received to its final, environmentally responsible disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is clearly labeled as a "Corrosives Area."[1][4]
Handling and Experimental Workflow:
The following diagram illustrates a logical workflow for the safe handling of (S)-2-Trifluoromethyl-piperazine, emphasizing the integration of safety measures at each step.
A logical workflow for handling (S)-2-Trifluoromethyl-piperazine.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.[3]
Disposal Plan:
All waste containing (S)-2-Trifluoromethyl-piperazine must be treated as hazardous.
-
Collect all contaminated solids, solutions, and PPE in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Dispose of the waste through an approved and licensed waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Thermal decomposition may produce toxic fumes, including hydrogen fluoride and oxides of carbon and nitrogen.[3][5] Therefore, incineration should only be carried out in a facility equipped to handle such hazardous materials.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize (S)-2-Trifluoromethyl-piperazine in their drug development endeavors, fostering an environment of scientific excellence and unwavering commitment to safety.
References
-
CONCOA. (n.d.). MATERIAL SAFETY DATA SHEET - TRIFLUOROMETHANE. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
